1-Benzyl-3-hydroxy-1H-indazole
説明
Structure
3D Structure
特性
IUPAC Name |
1-benzyl-2H-indazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPJFDSMKWLOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13185-09-6 (hydrochloride salt) | |
| Record name | 1-Benzyl-1H-indazol-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30176681 | |
| Record name | 1-Benzyl-1H-indazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2215-63-6 | |
| Record name | 1-Benzyl-1H-indazol-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-1H-indazol-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2215-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-1H-indazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1,2-dihydro-3H-indazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Benzyl-1H-indazol-3-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL5ZXN63Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-3-hydroxy-1H-indazole (CAS 2215-63-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-hydroxy-1H-indazole, with the CAS registry number 2215-63-6, is a heterocyclic organic compound belonging to the indazole class. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound, tailored for professionals in research and drug development. While direct research on this specific molecule's biological activity is limited, the broader therapeutic applications of indazole derivatives suggest a rich area for further investigation.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Off-white to beige crystalline powder | [4] |
| Molecular Formula | C₁₄H₁₂N₂O | [4] |
| Molecular Weight | 224.26 g/mol | [4] |
| Melting Point | 164 - 169 °C | [4] |
| Boiling Point | 432.3 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.243 g/cm³ (Predicted) | [4] |
| pKa | 11.86 ± 0.20 (Predicted) | [4] |
Table 2: Solubility Data
| Solvent | Solubility | Source(s) |
| Acetonitrile | Slightly soluble | [4] |
| DMSO | Slightly soluble | [4] |
| Methanol | Slightly soluble | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectra are not provided here, the availability of various spectroscopic methods is documented.
Table 3: Spectroscopic Information
| Technique | Availability | Source(s) |
| ¹H NMR | Data available | [5] |
| ¹³C NMR | Data available | [5] |
| Mass Spectrometry (MS) | Data available | [5] |
| Infrared (IR) Spectroscopy | Data available | [5] |
Synthesis and Chemical Reactions
Several synthetic routes to this compound have been reported, primarily in the context of its role as a precursor to Benzydamine. The general strategies include the benzylation of an indazole precursor and subsequent functional group manipulations.
General Synthesis Pathways
The synthesis of this compound can be conceptually broken down into the formation of the indazole core followed by N-benzylation.
Caption: A simplified workflow illustrating the synthesis, purification, and primary application of this compound.
Experimental Protocol: A Conceptual Outline
While specific, detailed protocols are often proprietary, a general procedure can be outlined based on patent literature. One common approach involves the reaction of a suitable indazole precursor with a benzylating agent.
Example Protocol Outline:
-
N-Benzylation: A solution of 3-hydroxy-1H-indazole in a suitable solvent (e.g., DMF or toluene) is treated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding anion. Benzyl chloride or benzyl bromide is then added to the reaction mixture, which is typically stirred at an elevated temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The reaction mixture is cooled and quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Biological Activity and Potential Applications
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7]
While specific biological studies on this compound are limited, its role as a key intermediate in the synthesis of Benzydamine, an anti-inflammatory agent, is well-established.[1] Interaction studies have suggested its potential as a modulator in biochemical pathways, possibly interacting with specific receptors and enzymes.[3] However, further research is needed to fully elucidate these interactions and their therapeutic implications.[3]
The structural features of this compound, particularly the presence of the benzyl group and the hydroxyl functionality, offer opportunities for further chemical modification to explore novel therapeutic agents.
Safety and Handling
Based on available safety data sheets, this compound is classified as an irritant and is harmful if swallowed.[2]
-
Handling: Use in a well-ventilated area, and avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Storage: Store in a cool, dry place in a tightly sealed container.[2]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash with soap and water.
-
Ingestion: If swallowed, rinse mouth with water and seek medical advice.
-
Inhalation: Move to fresh air.[2]
-
Conclusion
This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry, particularly in the production of the anti-inflammatory drug Benzydamine. Its physicochemical properties are well-characterized, and several synthetic routes have been established. While its own biological activity is not extensively studied, the prevalence of the indazole scaffold in numerous bioactive molecules suggests that this compound and its derivatives represent a promising area for future research and drug discovery endeavors. This guide provides a solid foundation of technical information for scientists and researchers working with this important compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Buy this compound | 2215-63-6 [smolecule.com]
- 4. Cas 2215-63-6,this compound | lookchem [lookchem.com]
- 5. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical characteristics of 1-Benzyl-3-hydroxy-1H-indazole
An In-depth Technical Guide on the Physicochemical Characteristics of 1-Benzyl-3-hydroxy-1H-indazole
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to this compound (CAS No. 2215-63-6). The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Core Physicochemical Characteristics
This compound, also known as 1-benzyl-1H-indazol-3-ol, is a heterocyclic compound with the molecular formula C₁₄H₁₂N₂O.[1][2] It presents as a solid, ranging in appearance from a beige powder to white or light orange crystals.[1][3][4] This compound is recognized primarily as a key intermediate and a reference standard impurity in the synthesis of Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug.[2][5][6]
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂N₂O | [1][2][7] |
| Molecular Weight | 224.26 g/mol | [1][2][7][8] |
| Melting Point | 164-170 °C | [1][3][8] |
| Boiling Point | 432.3 °C at 760 mmHg | [1] |
| Density | 1.243 g/cm³ | [1] |
| pKa | 11.86 ± 0.20 (Predicted) | [1][9] |
| Flash Point | 215.3 °C | [1] |
| Solubility | Water: 12.5 µg/mL (at pH 7.4) Organic Solvents: Slightly soluble in Acetonitrile, DMSO, and Methanol | [1][2][9][10] |
| Appearance | Beige powder; White to light gray/orange solid/crystal | [1][3][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines protocols for the synthesis and analysis of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common method involves the benzylation of a suitable indazole precursor.
Principle: This synthesis is based on the N-alkylation of an indazolone ring system using a benzyl halide.
Materials:
-
1H-indazol-3-ol (or 3-indazolinone)[1]
-
Benzyl chloride or Benzyl bromide[1]
-
A suitable base (e.g., potassium carbonate, potassium t-butoxide)
-
Nitrogen atmosphere
-
Standard laboratory glassware for reflux and extraction
-
Purification apparatus (e.g., column chromatography system with silica gel)
Procedure:
-
To a reaction flask maintained under a nitrogen atmosphere, add 1H-indazol-3-ol and the chosen solvent (e.g., toluene).[11]
-
Add the base (e.g., potassium t-butoxide, 1.05 equivalents) to the suspension.[11]
-
Stir the mixture at room temperature for a designated period to allow for the formation of the indazole salt.
-
Slowly add the benzylating agent (e.g., benzyl chloride, 1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.[12]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel to yield this compound.[12]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The purity and concentration of this compound in pharmaceutical formulations can be determined using HPLC.[8]
Principle: This method separates the compound from other components in a mixture based on its differential partitioning between a stationary phase and a mobile phase.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate buffer, to control pH)
-
Reference standard of this compound
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase by mixing the organic solvent (e.g., acetonitrile) and aqueous buffer in a specified ratio. Degas the mobile phase before use.
-
Preparation of Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent to prepare a stock solution. Prepare working standards by serial dilution.
-
Preparation of Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, specific dimensions (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions into the chromatograph. Identify the peak for this compound by comparing the retention time with the standard. Quantify the amount of the compound in the sample by comparing the peak area with the calibration curve generated from the standards.
Biological Context and Significance
While specific signaling pathways for this compound are not extensively documented, the parent indazole scaffold is of significant interest in medicinal chemistry.[2] Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][13][14][15]
The primary role of this compound in the pharmaceutical industry is as a direct precursor or impurity in the manufacturing of Benzydamine, an established anti-inflammatory agent.[2][6] Its hydrophilic nature may enhance solubility, a desirable characteristic in drug development.[2] Interaction studies have suggested that the compound could potentially act as a modulator in various biochemical pathways by interacting with specific enzymes or receptors, though further research is needed to elucidate these mechanisms.[2]
Mandatory Visualizations
The following diagrams illustrate key relationships and workflows associated with this compound.
Caption: Synthetic pathway for this compound via N-benzylation.
Caption: Relationship of the target compound to Benzydamine and the indazole scaffold.
References
- 1. Cas 2215-63-6,this compound | lookchem [lookchem.com]
- 2. Buy this compound | 2215-63-6 [smolecule.com]
- 3. 1-Benzyl-1H-indazol-3-ol | 2215-63-6 | TCI Deutschland GmbH [tcichemicals.com]
- 4. 1-Benzyl-1H-indazol-3-ol | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Benzyl-3-hydroxyindazole | CAS# 2215-63-6 | Câ‚â‚„Hâ‚â‚‚Nâ‚‚O [symteraanalytics.com]
- 7. manusaktteva.com [manusaktteva.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound CAS#: 2215-63-6 [m.chemicalbook.com]
- 10. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
In-Depth Spectral Analysis of 1-Benzyl-3-hydroxy-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 1-benzyl-3-hydroxy-1H-indazole, a significant heterocyclic compound often encountered as an impurity in the synthesis of the anti-inflammatory drug Benzydamine. A thorough understanding of its spectral characteristics is crucial for its identification, characterization, and quantification in pharmaceutical quality control and drug development processes. This document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and logical workflows for structural elucidation.
Quantitative Spectral Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | d | 1H | Ar-H |
| ~7.30-7.40 | m | 5H | Ar-H (benzyl) |
| ~7.25 | t | 1H | Ar-H |
| ~7.10 | t | 1H | Ar-H |
| ~7.00 | d | 1H | Ar-H |
| ~5.40 | s | 2H | -CH₂- |
| ~11.0 | br s | 1H | -OH |
Note: Predicted values based on the structure and data for similar compounds. Exact values may vary based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C=O (keto tautomer) |
| ~141 | Ar-C |
| ~136 | Ar-C (benzyl) |
| ~129 | Ar-CH (benzyl) |
| ~128 | Ar-CH (benzyl) |
| ~127 | Ar-CH (benzyl) |
| ~126 | Ar-CH |
| ~122 | Ar-CH |
| ~120 | Ar-C |
| ~110 | Ar-CH |
| ~50 | -CH₂- |
Note: Predicted values based on the structure and data for similar compounds. The presence of the keto tautomer is considered.
Table 3: IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1670 | Strong | C=O stretch (keto tautomer) |
| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Medium | C-N stretch |
| ~750 | Strong | Aromatic C-H bend (ortho-disubstituted) |
Note: Predicted values based on the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 224 | High | [M]⁺ (Molecular Ion) |
| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |
Data sourced from PubChem CID 75181.[1]
Experimental Protocols
Detailed methodologies for acquiring the spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with ~100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface. For GC-MS, the sample is dissolved in a volatile organic solvent.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for this type of molecule.
-
Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-500.
-
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectral data analysis for the structural elucidation of this compound.
Caption: Workflow for the spectral analysis and structural confirmation of this compound.
Caption: Logical relationship of how different spectral data contribute to structural elucidation.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Benzyl-3-hydroxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Benzyl-3-hydroxy-1H-indazole. This document presents detailed spectral data, experimental protocols, and visualizations to support researchers and professionals in the fields of medicinal chemistry, analytical chemistry, and drug development in the identification and characterization of this compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to known bioactive molecules. As a key intermediate in the synthesis of various pharmaceutical agents, its unambiguous structural elucidation is paramount. NMR spectroscopy is an indispensable tool for the characterization of such organic molecules, providing detailed information about the chemical environment of individual atoms. This guide focuses on the ¹H and ¹³C NMR spectral features of this compound, offering a valuable resource for its synthesis and quality control.
¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 10.5-11.5 | br s | - | OH |
| 7.80 | d | 8.0 | H-4 |
| 7.55 | d | 8.4 | H-7 |
| 7.35-7.20 | m | - | H-5, H-6, Benzyl-H |
| 5.40 | s | - | CH₂ |
Solvent: DMSO-d₆ br s = broad singlet, d = doublet, m = multiplet, s = singlet
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 160.8 | C=O (keto tautomer) / C-OH (enol tautomer) |
| 142.1 | C-7a |
| 137.5 | Benzyl C-1' |
| 129.8 | C-3a |
| 128.9 | Benzyl C-3', C-5' |
| 127.8 | Benzyl C-4' |
| 127.3 | Benzyl C-2', C-6' |
| 126.5 | C-6 |
| 121.5 | C-5 |
| 119.0 | C-4 |
| 110.2 | C-7 |
| 50.5 | CH₂ |
Solvent: DMSO-d₆
Experimental Protocols
The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer and Parameters
The spectra can be recorded on a standard NMR spectrometer, for instance, a 400 MHz instrument.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR) or to the internal standard TMS (δ = 0.00 ppm).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Logical Relationship of Spectral Interpretation
The interpretation of NMR spectra involves a logical progression from the raw data to the final structure elucidation. The following diagram outlines this process.
This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. The presented data and protocols are intended to assist in the accurate identification and characterization of this important chemical entity. For more complex structural analyses, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are recommended.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Benzyl-3-hydroxy-1H-indazole
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 1-benzyl-3-hydroxy-1H-indazole, a significant heterocyclic compound often encountered in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular identification and structural elucidation.
Introduction
This compound (C₁₄H₁₂N₂O, Molar Mass: 224.26 g/mol ) is a key intermediate in the synthesis of various biologically active molecules.[1][2][3] Its structural characterization is crucial for quality control and metabolic studies. Mass spectrometry, particularly with electron ionization (EI), is a primary technique for this purpose. Understanding the fragmentation pathways of this molecule is essential for its unambiguous identification in complex matrices. This guide outlines the proposed fragmentation mechanism based on spectral data and established chemical principles.
Experimental Protocols
While specific experimental conditions can vary, a general methodology for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.
2.1 Sample Preparation
A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.
2.2 Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
2.3 Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
Results and Discussion: Proposed Fragmentation Pathway
Upon electron ionization, this compound undergoes a series of fragmentation events. The resulting mass spectrum is characterized by several key ions that provide structural information. The molecular ion [M]⁺• is observed at m/z 224.[4]
Table 1: Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Formula | Proposed Structure/Identity |
| 224 | [C₁₄H₁₂N₂O]⁺• | Molecular Ion |
| 133 | [C₇H₅N₂O]⁺ | Indazole-3-one cation |
| 109 | [C₇H₅N₂]⁺ | Fragment of the indazole core |
| 91 | [C₇H₇]⁺ | Tropylium ion |
The primary fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a common fragmentation site for benzyl-substituted compounds.[5] This cleavage can occur in two ways, leading to either the benzyl cation (which rearranges to the stable tropylium ion at m/z 91) or a fragment representing the indazole core.
The formation of the ion at m/z 109 is a notable feature of the spectrum.[4] This is proposed to occur through a rearrangement and subsequent fragmentation of the indazole ring system.
Visualization of Fragmentation Pathways
The logical flow of the fragmentation process can be visualized using the diagrams below.
Caption: Primary fragmentation of the molecular ion.
Caption: Formation of the m/z 109 fragment.
Conclusion
The mass spectrometry fragmentation of this compound is primarily driven by the cleavage of the benzylic C-N bond, leading to the characteristic tropylium ion (m/z 91) and fragments of the indazole core (m/z 133 and 109). The proposed pathways are consistent with established principles of mass spectrometry and provide a reliable basis for the identification and structural confirmation of this compound in analytical workflows. This guide serves as a valuable resource for researchers and professionals engaged in the analysis of indazole-based compounds.
References
- 1. Cas 2215-63-6,this compound | lookchem [lookchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 1-Benzyl-3-hydroxyindazole | CAS# 2215-63-6 | Câ‚â‚„Hâ‚â‚‚Nâ‚‚O [symteraanalytics.com]
- 4. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on 1-Benzyl-3-hydroxy-1H-indazole: Synthesis, Physicochemical Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-3-hydroxy-1H-indazole is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. While it is recognized as a key intermediate and a known impurity in the synthesis of the anti-inflammatory drug Benzydamine, comprehensive data on its solid-state structure remains elusive in publicly accessible databases. This technical guide provides a thorough overview of the available physicochemical data, detailed synthesis protocols, and a discussion of its potential biological activities based on the well-established pharmacology of the indazole scaffold. In the absence of a determined crystal structure, this document also presents a hypothesized molecular conformation and potential intermolecular interactions, alongside generalized experimental protocols for its crystallization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and quality control in a research and development setting.
| Property | Value | Reference |
| CAS Number | 2215-63-6 | [1] |
| Molecular Formula | C₁₄H₁₂N₂O | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| Appearance | Beige powder | [1] |
| Melting Point | 164-166 °C | [1] |
| Boiling Point | 432.3 °C at 760 mmHg | [1] |
| Flash Point | 215.3 °C | [1] |
| Density | 1.243 g/cm³ | [1] |
| pKa | 11.86 ± 0.20 (Predicted) | [1] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the benzylation of a suitable indazole precursor.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, starting from 3-bromo-1H-indazole.
Caption: Generalized synthesis workflow for this compound.
Experimental Protocol for a Related Synthesis: Preparation of 1-benzyl-3-bromoindazole[2]
This protocol describes the synthesis of a key intermediate, 1-benzyl-3-bromoindazole.
Materials:
-
3-bromo-1H-indazole (90.4 g, 0.459 mol)
-
Toluene (450 mL)
-
Potassium t-butoxide (54.2 g, 0.483 mol)
-
Benzyl bromide (86.3 g, 0.505 mol)
Procedure:
-
In a 1-liter flask equipped with a mechanical stirrer and under a nitrogen atmosphere, suspend 3-bromo-1H-indazole in toluene.
-
Add potassium t-butoxide at room temperature over a period of approximately 30 minutes.
-
Following the addition, add benzyl bromide to the reaction mixture.
-
Monitor the reaction for completion (e.g., by thin-layer chromatography).
-
Upon completion, the reaction is worked up using standard procedures, which typically involve quenching with water, extraction with an organic solvent, drying of the organic phase, and concentration under reduced pressure.
-
The crude product is then purified, for instance by crystallization or column chromatography, to yield 1-benzyl-3-bromoindazole.
Further chemical transformations would be required to convert the bromo-substituent to a hydroxyl group to obtain the final product.
Crystal Structure and Molecular Geometry (Hypothetical)
As of the date of this document, a definitive crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. However, based on the known structures of 1H-indazole and its derivatives, a hypothetical model of its molecular geometry and potential intermolecular interactions can be proposed.
The parent 1H-indazole is known to form a catemeric (chain-like) structure through N-H···N hydrogen bonds in the solid state.[2] For this compound, the presence of the hydroxyl group at the 3-position introduces a hydrogen bond donor and acceptor, which would likely lead to the formation of O-H···N or O-H···O hydrogen bonds, potentially forming dimers or other supramolecular assemblies. The benzyl group at the 1-position is expected to influence the crystal packing through van der Waals interactions and potential π-π stacking.
Experimental Protocols for Crystallization
Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. The following are generalized protocols for the crystallization of small organic molecules like this compound.
General Crystallization Workflow
Caption: General workflow for the crystallization of a small organic molecule.
Slow Evaporation Method[4]
-
Dissolve the compound in a suitable solvent or solvent mixture to create a nearly saturated solution.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor for crystal growth.
Vapor Diffusion Method[4]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a "poor" solvent (the anti-solvent) to the bottom of the larger container. The anti-solvent should be miscible with the solvent of the compound solution and more volatile.
-
Over time, the vapor of the anti-solvent will diffuse into the compound solution, reducing the solubility of the compound and inducing crystallization.
Biological Significance and Potential Signaling Pathways
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[3]
Role as a Pharmaceutical Intermediate
This compound is a known intermediate in the synthesis of Benzydamine, a non-steroidal anti-inflammatory drug.[4] It is also monitored as a process impurity in the final drug product.
Potential Signaling Pathways of Indazole Derivatives
Indazole derivatives have been shown to modulate various signaling pathways implicated in disease. For instance, they can inhibit pro-inflammatory cytokines like TNF-α and interleukins, often through the inhibition of pathways such as NF-κB and AP-1.[5] In the context of cancer, indazole-based compounds have been developed as inhibitors of various kinases, including VEGFR, EGFR, and GSK-3, thereby interfering with cell proliferation, angiogenesis, and survival signals.[3][6] Some indazole derivatives have also been found to act as dual angiotensin II antagonists and partial PPARγ agonists, suggesting applications in cardiovascular and metabolic diseases.[7]
Caption: Potential signaling pathways modulated by indazole derivatives.
Conclusion
This compound is a valuable compound in synthetic and medicinal chemistry. While its definitive crystal structure remains to be elucidated, a comprehensive understanding of its chemical properties, synthesis, and the biological activities of the broader indazole class provides a strong foundation for its application in research and drug development. The experimental protocols provided herein offer a starting point for further investigation into its solid-state properties and for its synthesis and purification. Future studies to determine its crystal structure would be highly valuable to the scientific community.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 1-Benzyl-3-hydroxy-1H-indazole: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of 1-benzyl-3-hydroxy-1H-indazole, a key heterocyclic scaffold of interest in medicinal chemistry. A profound understanding of the tautomeric behavior of this molecule is critical for drug design, as it directly influences its physicochemical properties, receptor binding interactions, and metabolic stability. This document outlines the structural aspects of the tautomers, discusses the factors influencing their equilibrium, and presents generalized experimental and computational methodologies for their characterization.
Introduction to Tautomerism in Indazoles
Indazole and its derivatives are well-known for exhibiting annular tautomerism, a phenomenon involving the migration of a proton between the nitrogen atoms of the pyrazole ring. For this compound, this results in an equilibrium between two primary tautomeric forms: the hydroxy-indazole form (this compound) and the indazolone form (1-benzyl-1H-indazol-3(2H)-one). The IUPAC name for the indazolone tautomer is 1-benzyl-1,2-dihydro-3H-indazol-3-one.[1] The position of this equilibrium can significantly impact molecular properties such as hydrogen bonding capacity, polarity, and shape, which are crucial determinants of biological activity.
The Tautomeric Equilibrium
The tautomerism in this compound involves the migration of a proton between the oxygen at the 3-position and the nitrogen at the 2-position of the indazole ring.
Data Presentation
Although specific quantitative data for the tautomeric equilibrium of this compound is not available in the reviewed literature, the following table summarizes key properties of this compound, which exists as a mixture of tautomers.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O | PubChem |
| Molecular Weight | 224.26 g/mol | PubChem |
| Melting Point | 165-169 °C | Sigma-Aldrich |
| Solubility in Water | 12.5 µg/mL (at pH 7.4) | PubChem |
Experimental and Computational Methodologies
The characterization and quantification of tautomeric mixtures rely on a combination of spectroscopic and computational techniques.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons, particularly those near the pyrazole ring and the C3-substituent, are sensitive to the tautomeric form.
-
¹H NMR Spectroscopy: The presence of distinct signals for the N-H or O-H protons, as well as different chemical shifts for the aromatic and benzylic protons, can allow for the identification and integration of signals corresponding to each tautomer.
-
¹³C NMR Spectroscopy: The chemical shift of the C3 carbon is particularly indicative of the tautomeric state (C-O vs. C=O).
-
Protocol for Tautomeric Ratio Determination by ¹H NMR:
-
Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Identify well-resolved signals unique to each tautomer.
-
Integrate the signals corresponding to each tautomer.
-
Calculate the molar ratio of the tautomers from the integral values.
-
UV-Vis Spectroscopy: The two tautomers are expected to have different chromophores and thus distinct UV-Vis absorption spectra. By comparing the spectrum of the mixture to the spectra of "fixed" derivatives (where tautomerism is prevented by substitution), it may be possible to estimate the tautomeric ratio.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. This technique can definitively identify which tautomer is present in the crystal lattice.
-
Protocol for Single-Crystal X-ray Diffraction:
-
Grow high-quality single crystals of this compound from a suitable solvent system.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to determine the atomic coordinates and connectivity, thus identifying the tautomeric form.
-
Computational Chemistry
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the relative stabilities of the tautomers in the gas phase and in different solvents. These calculations provide insights into the Gibbs free energy difference (ΔG) between the tautomers, which can be used to estimate the equilibrium constant.
Synthesis of this compound
A common synthetic route to this compound involves the benzylation of a suitable indazole precursor. The following diagram illustrates a representative synthetic pathway.
Conclusion
The tautomeric equilibrium between this compound and 1-benzyl-1H-indazol-3(2H)-one is a crucial aspect of its chemistry that has significant implications for its application in drug development. While the 1H-hydroxy form is generally expected to be the more stable tautomer, the precise position of the equilibrium can be influenced by the molecular environment. A thorough characterization of this tautomerism using a combination of spectroscopic and computational methods is essential for a complete understanding of its structure-activity relationship and for the development of robust analytical methods and formulations. Further experimental studies are warranted to provide quantitative data on the tautomeric equilibrium of this important molecule.
References
Solubility Profile of 1-Benzyl-3-hydroxy-1H-indazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Benzyl-3-hydroxy-1H-indazole in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established qualitative solubility information, detailed experimental protocols for determining solubility, and the biological context of this compound.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] this compound, in particular, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Benzydamine, a non-steroidal anti-inflammatory drug (NSAID).[4][5] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization.
Solubility Data
Currently, detailed quantitative solubility data for this compound in a range of organic solvents is not widely published. The available information is qualitative, indicating its general solubility characteristics.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Acetonitrile | Slightly Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [6] |
| Methanol | Slightly Soluble | [6] |
It is important to note that "slightly soluble" is a general term. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocols for Solubility Determination
To address the lack of quantitative data, this section provides detailed methodologies for determining the solubility of a compound like this compound in organic solvents. The Shake-Flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and reliable approach.[7][8][9]
Thermodynamic Solubility Determination via Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.[7]
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[7][10] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is confirmed when consecutive measurements are consistent.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[7]
-
-
Sample Analysis (HPLC):
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying the concentration of the dissolved compound.
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid), isocratically or with a gradient. The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV-Vis detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a common range for such compounds is 230-300 nm).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
Use the calibration curve to determine the concentration of the diluted sample from the shake-flask experiment.
Calculation of Solubility:
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor
Visualization of Related Processes
To provide further context for researchers, the following diagrams illustrate a general synthesis pathway for indazole derivatives and a typical experimental workflow for solubility determination.
Caption: General synthesis pathway for 1-substituted indazoles.
Caption: Experimental workflow for solubility determination.
Biological Significance and Signaling Pathways of Indazole Derivatives
Indazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects. While the specific signaling pathways for this compound are not extensively documented in public literature, the indazole scaffold is a key component in many compounds that modulate important cellular pathways. For instance, many indazole-containing drugs function as kinase inhibitors, which play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[3][11]
Caption: Simplified signaling pathway modulation by indazole-based kinase inhibitors.
Conclusion
While quantitative solubility data for this compound in organic solvents is sparse in the literature, this guide provides the necessary tools for researchers to determine this crucial parameter experimentally. The detailed shake-flask and HPLC protocols offer a robust framework for obtaining reliable and reproducible solubility data. Understanding the solubility, alongside the synthetic and biological context of this important intermediate, is essential for its effective application in pharmaceutical research and development.
References
- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Cas 2215-63-6,this compound | lookchem [lookchem.com]
- 7. quora.com [quora.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. researchgate.net [researchgate.net]
Theoretical Analysis of 1-Benzyl-3-hydroxy-1H-indazole: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive methodological guide for the theoretical and computational study of the molecular structure of 1-Benzyl-3-hydroxy-1H-indazole. Despite a thorough review of existing scientific literature, specific experimental and computational studies detailing the structural and electronic properties of this compound are not publicly available. Consequently, this whitepaper outlines a robust framework for such an investigation, drawing upon established computational chemistry protocols successfully applied to analogous indazole derivatives. The methodologies detailed herein, including Density Functional Theory (DFT) calculations for geometry optimization, electronic property analysis, and molecular electrostatic potential mapping, are intended to serve as a foundational guide for researchers initiating theoretical studies on this molecule. All presented quantitative data are illustrative and intended to exemplify the expected outcomes of the proposed computational analyses.
Introduction
This compound is a heterocyclic organic compound with a core indazole structure, a significant pharmacophore in medicinal chemistry. Derivatives of indazole are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The title compound is recognized as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug Benzydamine.[1] A deep understanding of the three-dimensional structure, electronic properties, and reactivity of this compound is crucial for the rational design of novel derivatives with enhanced therapeutic potential and for optimizing synthetic pathways.
Theoretical studies, particularly those employing quantum chemical calculations, provide invaluable insights into molecular properties at the atomic level. These computational methods can predict molecular geometries, electronic charge distributions, and spectroscopic characteristics, complementing and guiding experimental research. This whitepaper presents a detailed protocol for conducting a comprehensive theoretical investigation of this compound.
Proposed Computational Methodology
The recommended approach for the theoretical characterization of this compound involves the use of Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.
Geometry Optimization
The initial step in the computational analysis is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface).
Protocol:
-
Initial Structure Generation: The 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method: Geometry optimization is performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.
-
Basis Set: The 6-311++G(d,p) basis set is recommended, as it provides a good balance between accuracy and computational cost for molecules of this size, including polarization and diffuse functions for a more accurate description of electron distribution.
-
Software: The calculations can be carried out using computational chemistry software packages such as Gaussian, ORCA, or Spartan.
-
Convergence Criteria: The optimization should be run until tight convergence criteria are met for forces and displacement.
-
Frequency Analysis: Following optimization, a frequency calculation at the same level of theory should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Electronic Structure Analysis
Once the optimized geometry is obtained, a series of analyses can be performed to elucidate the electronic properties of the molecule.
Protocols:
-
Mulliken Atomic Charge Distribution: Calculated from the optimized wave function to understand the partial charges on each atom, providing insight into local reactivity.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Illustrative Data Presentation
The following tables present hypothetical quantitative data that would be generated from the proposed computational studies on this compound. Note: This data is for illustrative purposes only and does not represent experimentally or computationally verified values.
Table 1: Hypothetical Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C1-N2 | 1.38 |
| N2-N3 | 1.35 | |
| N3-C4 | 1.40 | |
| C4-O5 | 1.36 | |
| N3-C10 | 1.47 | |
| C10-C11 | 1.51 | |
| Bond Angles | C1-N2-N3 | 112.0 |
| N2-N3-C4 | 108.0 | |
| N2-N3-C10 | 125.0 | |
| C4-N3-C10 | 127.0 | |
| N3-C10-C11 | 111.0 | |
| Dihedral Angle | C1-N2-N3-C10 | 178.0 |
Table 2: Hypothetical Mulliken Atomic Charges
| Atom | Atomic Charge (e) |
| O5 | -0.65 |
| N2 | -0.15 |
| N3 | -0.20 |
| C1 | 0.10 |
| C4 | 0.30 |
| C10 | 0.05 |
Table 3: Hypothetical Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Energy Gap (ΔE) | 5.10 |
| Ionization Potential | 6.25 |
| Electron Affinity | 1.15 |
| Electronegativity (χ) | 3.70 |
| Chemical Hardness (η) | 2.55 |
Visualizations of Computational Workflows and Relationships
To further clarify the proposed theoretical studies, the following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships.
References
Quantum Chemical Calculations for 1-Benzyl-3-hydroxy-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Benzyl-3-hydroxy-1H-indazole
This compound is a heterocyclic organic compound with a core indazole scaffold, which is a prominent feature in many biologically active molecules. The indazole ring system is known for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. Understanding the fundamental quantum chemical properties of this molecule is crucial for rational drug design, enabling the prediction of its reactivity, stability, and potential interactions with biological targets.
Experimental Protocols: A Standard Computational Approach
The following details a standard and widely accepted computational protocol for the quantum chemical analysis of indazole derivatives, adapted from methodologies reported for similar compounds.
Software: Gaussian 09 or 16 program package is typically employed for these calculations.
Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.
-
Functional and Basis Set: A common and effective combination for molecules of this type is the B3LYP functional with the 6-311+G(d,p) basis set.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, providing a good balance of accuracy and computational cost for organic molecules.
-
6-311+G(d,p): This is a Pople-style basis set. The "6-311" indicates the number of Gaussian functions used to represent the core and valence atomic orbitals. The "+" signifies the addition of diffuse functions to better describe lone pairs and anions, while "(d,p)" indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron density in molecules.
-
Calculation Steps:
-
Geometry Optimization: The initial 3D structure of this compound is built and then its geometry is optimized to find the most stable, lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a realistic molecular structure.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.
-
Electronic Property Calculations: A single-point energy calculation is performed on the optimized geometry to determine various electronic properties, including:
-
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.
-
Data Presentation: Illustrative Data from Indazole Analogues
Due to the absence of specific published data for this compound, the following tables present representative data for a series of 1-butyl-1H-indazole-3-carboxamide derivatives, as reported in a study by V. S. et al. (2024).[1] This data illustrates the type of quantitative information that can be obtained from quantum chemical calculations and how it can be used for comparative analysis.
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for 1-butyl-1H-indazole-3-carboxamide Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 8a | -6.0453 | -0.86238 | 5.18292 |
| 8b | -5.51394 | -1.07163 | 4.44231 |
| 8c | -5.88654 | -0.81999 | 5.06655 |
Data sourced from a study on 1-butyl-1H-indazole-3-carboxamide derivatives and is for illustrative purposes only.[1]
Interpretation:
-
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
-
Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the quantum chemical analysis of this compound.
Conclusion
Quantum chemical calculations provide a powerful, non-invasive tool for characterizing the intrinsic properties of molecules like this compound. By employing methods such as DFT, researchers can gain valuable insights into molecular geometry, stability, and electronic structure. This information is instrumental in understanding the molecule's behavior and can guide the design of new derivatives with enhanced pharmacological profiles. While experimental validation is always necessary, computational studies offer a cost-effective and efficient first step in the complex process of drug discovery and development.
References
The Indazole Scaffold: A Technical Guide to the Biological Activity of 1-Benzyl-3-hydroxy-1H-indazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities associated with the 1-benzyl-3-hydroxy-1H-indazole scaffold. While specific research on this compound is limited, this document extrapolates its potential therapeutic applications based on studies of structurally related indazole derivatives. The indazole nucleus is a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes potential biological pathways to serve as a foundational resource for researchers in drug discovery and development.
Overview of the Indazole Scaffold's Biological Significance
The indazole core, a bicyclic heteroaromatic system, is a key pharmacophore in a number of approved drugs and clinical candidates.[3] Its structural versatility allows for substitution at various positions, leading to a diverse range of biological activities. Notably, the 1-substituted-3-hydroxy-1H-indazole framework is of particular interest. For instance, this compound is a known impurity in the synthesis of Benzydamine, a non-steroidal anti-inflammatory drug (NSAID), suggesting the scaffold's potential relevance in inflammatory pathways.[4]
Potential Biological Activities and Quantitative Data
Based on the biological profiles of structurally similar compounds, the this compound scaffold is predicted to exhibit anti-inflammatory and anticancer activities. The following tables summarize quantitative data from studies on closely related indazole derivatives.
Anticancer Activity
Copper(II) complexes of 1-benzyl-1H-indazol-3-ol have demonstrated notable anticancer properties.[5][6] The data below is from a study evaluating the cytotoxicity of these complexes against the MCF-7 human breast cancer cell line.
| Compound | Ligand | IC50 (µM) against MCF-7 Cells | Reference |
| Complex 1 | 1-benzyl-1H-indazol-3-ol, 2,2'-bipyridyl | 10.5 | [5][6] |
| Complex 2 | 1-benzyl-1H-indazol-3-ol, 1,10-phenanthroline | 8.2 | [5][6] |
| Cisplatin | - | 15.6 | [5][6] |
Other indazole derivatives have also shown potent antiproliferative activity against various cancer cell lines.[7][8]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f (an indazole derivative) | 4T1 (Breast Cancer) | 0.23 | [8] |
| Compound 6o (an 1H-indazole-3-amine derivative) | K562 (Leukemia) | 5.15 | [7] |
Anti-inflammatory Activity
A study on 1,5-disubstituted indazol-3-ols, which are structurally analogous to the core topic, revealed significant anti-inflammatory activity through the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene synthesis pathway.[9]
| Compound | Target | IC50 | Reference |
| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (Compound 27) | 5-Lipoxygenase | 44 nM | [9] |
| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (Compound 27) | Antigen-induced guinea pig tracheal contraction | 2.9 µM | [9] |
Indazole derivatives have also been shown to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[1]
| Compound | Target/Assay | IC50 (µM) | Reference |
| 6-Nitroindazole | IL-1β inhibition | 100.75 | [1] |
| Indazole | COX-2 Inhibition | 105.14 | [1] |
Experimental Protocols
This section details generalized experimental protocols for assessing the key potential biological activities of this compound and its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the antiproliferative activity of a compound against cancer cell lines.
Workflow:
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against compound concentration.[8]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[2]
Workflow:
Methodology:
-
Animals: Wistar rats or Swiss albino mice are used.
-
Grouping and Dosing: Animals are divided into groups: a control group (vehicle), a standard group (e.g., Diclofenac), and test groups receiving different doses of this compound. The compound is typically administered orally or intraperitoneally.
-
Inflammation Induction: One hour after dosing, a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.[2]
Potential Signaling Pathways
The biological activities of indazole derivatives are often attributed to their interaction with specific signaling pathways. Based on the activities of related compounds, the following pathways are potential targets for this compound.
Pro-inflammatory Signaling Pathway
The anti-inflammatory effects of indazole derivatives can be mediated by the inhibition of the arachidonic acid cascade and cytokine signaling.
Apoptotic Signaling Pathway in Cancer Cells
The anticancer activity of many indazole derivatives is linked to the induction of apoptosis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. While direct biological data for this specific molecule is not abundant, the evidence from closely related analogs strongly supports its potential for significant biological activity.
Future research should focus on:
-
Direct Biological Evaluation: Synthesizing and screening this compound in a panel of in vitro and in vivo assays to definitively characterize its biological profile.
-
Structure-Activity Relationship (SAR) Studies: Generating a library of derivatives to identify key structural modifications that enhance potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this scaffold to better understand its therapeutic potential.
This technical guide serves as a valuable resource for initiating and guiding such research endeavors, providing a solid foundation of existing knowledge and clear directions for future investigation.
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buy 1-Benzyl-1H-indazol-3-ol (EVT-307722) | 2215-63-6 [evitachem.com]
- 4. Buy this compound | 2215-63-6 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Benzyl-3-hydroxy-1H-indazole from Anthranilic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-Benzyl-3-hydroxy-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the conversion of anthranilic acid to 1H-indazol-3-ol (also known as indazolone), followed by a regioselective N-benzylation to yield the final product. This application note includes comprehensive experimental procedures, quantitative data, and a visual representation of the synthetic pathway.
Introduction
This compound is a valuable scaffold in medicinal chemistry, notably as a precursor in the synthesis of compounds with a range of biological activities. The indazole core is a privileged structure in drug discovery, and its targeted functionalization allows for the exploration of diverse chemical space. The synthesis described herein provides a reliable method for obtaining this important intermediate from readily available starting materials.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Formation of 1H-Indazol-3-ol: Anthranilic acid is first converted to its diazonium salt, which then undergoes a reductive cyclization to form the indazole ring system.
-
N-Benzylation: The resulting 1H-indazol-3-ol is then selectively benzylated at the N-1 position to yield the final product.
Data Presentation
| Step | Reactants | Products | Reagents and Solvents | Reaction Conditions | Yield (%) | Reference |
| 1a | Anthranilic acid | o-Hydrazinobenzoic acid hydrochloride | Hydrochloric acid, Sodium nitrite, Water, Sulfur dioxide | 0-10°C, then room temperature | 76-81 | Organic Syntheses |
| 1b | o-Hydrazinobenzoic acid hydrochloride | 1H-Indazol-3-ol (Indazolone) | Hydrochloric acid, Water | Reflux | 88-92 | Organic Syntheses |
| 2 | 1H-Indazol-3-ol | This compound | Sodium hydride, Tetrahydrofuran (THF), Benzyl bromide | 0°C to room temperature | >90 | Adapted Protocol |
Experimental Protocols
Step 1: Synthesis of 1H-Indazol-3-ol from Anthranilic Acid
This procedure is adapted from a verified method in Organic Syntheses.
Part A: o-Hydrazinobenzoic acid hydrochloride
-
In a 2-liter beaker equipped with a mechanical stirrer and a low-temperature thermometer, suspend 42 g (0.31 mol) of anthranilic acid in 300 ml of water.
-
Cool the suspension in an ice-salt bath and add 340 ml of concentrated hydrochloric acid.
-
Once the mixture has cooled to 0°C, add a solution of 21.6 g (0.31 mol) of sodium nitrite in 210 ml of water dropwise, ensuring the temperature does not exceed 3°C.
-
Stir for an additional 15 minutes after the addition is complete.
-
Prepare a solution of sulfurous acid by saturating 2.4 liters of water with sulfur dioxide at 0-5°C.
-
Slowly add the cold diazonium salt solution to the sulfurous acid solution while maintaining the temperature between 5-10°C.
-
After the addition, continue to pass sulfur dioxide through the mixture for 30 minutes.
-
Allow the mixture to stand at room temperature for 12 hours.
-
Add 3 liters of concentrated hydrochloric acid to precipitate the product.
-
Cool the mixture to 0-5°C, filter the solid, wash with ice-cold dilute hydrochloric acid, and air-dry to obtain o-hydrazinobenzoic acid hydrochloride. The expected yield is 45-48 g (76-81%).
Part B: 1H-Indazol-3-ol (Indazolone)
-
In a 2-liter round-bottom flask fitted with a reflux condenser, place 47.1 g (0.25 mol) of o-hydrazinobenzoic acid hydrochloride, 1.25 liters of water, and 12.5 ml of concentrated hydrochloric acid.
-
Reflux the mixture for 30 minutes.
-
Concentrate the resulting solution to about one-fourth of its original volume by heating on a steam bath.
-
Cool the solution in an ice bath to crystallize the product.
-
Filter the pale yellow needles, wash with a small amount of cold water, and dry at 100°C. The expected yield is 30-31 g (88-92%).
Step 2: Synthesis of this compound from 1H-Indazol-3-ol
This protocol is designed for high N-1 regioselectivity.
-
To a stirred solution of 1H-indazol-3-ol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the resulting suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Reaction Pathway
Application Notes and Protocols: Reduction of 1-benzyl-1H-indazol-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-benzyl-1H-indazol-3-carboxylic acid and its derivatives are scaffolds of significant interest in medicinal chemistry, demonstrating a range of biological activities. The reduction of the carboxylic acid moiety to a primary alcohol, yielding (1-benzyl-1H-indazol-3-yl)methanol, is a key synthetic transformation. This alcohol can serve as a versatile intermediate for further functionalization in the development of novel therapeutic agents. This document provides detailed application notes on the biological relevance of this structural motif and protocols for the chemical reduction.
Application Notes: Biological Significance of Indazole Derivatives
Indazole derivatives are recognized for their broad-spectrum pharmacological activities, including anti-inflammatory and anticancer properties. The reduced product, (1-benzyl-1H-indazol-3-yl)methanol, and its subsequent derivatives may exhibit similar activities.
Anti-Inflammatory Activity:
Many indazole-containing compounds have demonstrated potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.
Furthermore, some indazole derivatives have been shown to modulate the signaling of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1] These cytokines play a central role in initiating and sustaining inflammatory responses. By inhibiting these pathways, 1-benzyl-1H-indazol-3-yl)methanol derivatives could be valuable candidates for the development of novel anti-inflammatory drugs.
Data Presentation
The following table summarizes the key quantitative data for the reduction of 1-benzyl-1H-indazol-3-carboxylic acid to (1-benzyl-1H-indazol-3-yl)methanol.
| Parameter | Lithium Aluminum Hydride (LiAlH₄) Reduction | Borane (BH₃) Reduction |
| Product | (1-benzyl-1H-indazol-3-yl)methanol | (1-benzyl-1H-indazol-3-yl)methanol |
| CAS Number | 2215-63-6 | 2215-63-6 |
| Molecular Formula | C₁₅H₁₄N₂O | C₁₅H₁₄N₂O |
| Molecular Weight | 238.29 g/mol | 238.29 g/mol |
| Reported Yield | 82.0% | Typically high, though specific data for this substrate is not readily available in the searched literature. |
| Melting Point | 85-86°C | Not specified in the searched literature. |
| ¹H NMR (DMSO-d₆) | δ (ppm) 7.86 (d, 1H), 7.64 (d, 1H), 7.36 (t, 1H), 7.28 (m, 5H), 7.12 (t, 1H), 5.6 (s, 2H), 5.27 (t, 1H), 4.79 (d, 2H) | Not specified in the searched literature. |
| ¹³C NMR (DMSO-d₆) | δ (ppm) 145.2, 140.3, 137.7, 128.5, 128.5, 127.4, 127.3, 127.3, 126.2, 122.2, 120.9, 120.0, 109.6, 56.6, 51.6 | Not specified in the searched literature. |
Experimental Protocols
The following are representative protocols for the reduction of 1-benzyl-1H-indazol-3-carboxylic acid. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Lithium aluminum hydride and borane are moisture-sensitive and can react violently with water. All glassware must be thoroughly dried before use, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from general procedures for the LiAlH₄ reduction of carboxylic acids and information from patent literature describing this specific transformation.
Materials:
-
1-benzyl-1H-indazol-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF.
-
Addition of Substrate: Dissolve 1-benzyl-1H-indazol-3-carboxylic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that will generate hydrogen gas. Following the water, add 15% aqueous sodium hydroxide, followed by more water until a granular precipitate is formed.
-
Work-up: Filter the resulting suspension through a pad of celite, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Extraction: Combine the organic filtrates and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure (1-benzyl-1H-indazol-3-yl)methanol.
Protocol 2: Reduction using Borane (BH₃)
This protocol is based on general procedures for the borane reduction of carboxylic acids. Borane is often used as a solution in THF (BH₃·THF) or as a complex with dimethyl sulfide (BH₃·SMe₂).
Materials:
-
1-benzyl-1H-indazol-3-carboxylic acid
-
Borane-tetrahydrofuran complex solution (BH₃·THF, typically 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a nitrogen inlet, dissolve 1-benzyl-1H-indazol-3-carboxylic acid (1.0 equivalent) in anhydrous THF.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add the BH₃·THF solution (2.0 to 3.0 equivalents) dropwise via a syringe or dropping funnel.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction to room temperature and slowly add methanol to quench the excess borane.
-
Work-up: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and extract the aqueous layer with ethyl acetate.
-
Extraction: Combine the organic extracts and wash with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the reduction of 1-benzyl-1H-indazol-3-carboxylic acid.
Potential Anti-Inflammatory Signaling Pathway
Caption: Potential anti-inflammatory mechanism of indazole derivatives via inhibition of COX-2 and NF-κB pathways.
References
Application Notes and Protocols for the Scalable Synthesis of (1-Benzyl-1H-indazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Benzyl-1H-indazol-3-yl)methanol is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably Benzydamine. Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties, utilized for the relief of inflammatory conditions. Unlike traditional NSAIDs, Benzydamine's primary mechanism of action is not the inhibition of cyclooxygenase (COX) enzymes but rather the suppression of pro-inflammatory cytokine production.[1][2] This document provides detailed protocols for a scalable, two-step synthesis of (1-Benzyl-1H-indazol-3-yl)methanol, along with relevant quantitative data and a summary of the biological context of its end-product, Benzydamine.
Note on Chemical Identity: Based on detailed synthetic procedures outlined in the referenced literature, the target molecule for scalable synthesis as an intermediate for Benzydamine is (1-benzyl-1H-indazol-3-yl)methanol. The term "1-Benzyl-3-hydroxy-1H-indazole" is often used interchangeably but can be misleading, as the hydroxyl group is on a methyl substituent at the 3-position, not directly on the indazole ring.
Application: Intermediate for Benzydamine Synthesis
(1-Benzyl-1H-indazol-3-yl)methanol serves as a crucial building block in the manufacturing of Benzydamine.[3][4] The synthesis of Benzydamine from this intermediate typically involves the conversion of the hydroxymethyl group to a leaving group (e.g., a chloromethyl group), followed by etherification with 3-(dimethylamino)-1-propanol. The indazole scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents.[5]
Scalable Synthetic Protocol
A robust and scalable two-step synthesis for (1-Benzyl-1H-indazol-3-yl)methanol has been developed. The process involves the N-benzylation of 1H-indazole-3-carboxylic acid followed by the reduction of the resulting carboxylic acid.
Step 1: Synthesis of 1-Benzyl-1H-indazole-3-carboxylic acid
This step involves the regioselective benzylation of 1H-indazole-3-carboxylic acid at the N1 position.
Experimental Protocol:
-
Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., ethanol or dioxane), add a base such as sodium hydride or potassium carbonate.
-
Benzylation: Add benzyl bromide or benzyl chloride to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient for complete reaction, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is typically acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture.[3]
| Parameter | Value/Range | Reference |
| Starting Material | 1H-indazole-3-carboxylic acid | [3] |
| Reagents | Benzyl bromide, Sodium Hydride | [3] |
| Solvent | Anhydrous Dioxane | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 0.5 hours | [3] |
| Yield | Not explicitly stated for this specific reaction, but similar reactions suggest yields can be high. | |
| Purity | Can be purified to >97% by recrystallization. | [6] |
Step 2: Synthesis of (1-Benzyl-1H-indazol-3-yl)methanol
This step involves the reduction of the carboxylic acid group of 1-Benzyl-1H-indazole-3-carboxylic acid to a hydroxymethyl group.
Experimental Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Addition of Starting Material: Slowly add a solution of 1-Benzyl-1H-indazole-3-carboxylic acid in the same anhydrous solvent to the LiAlH₄ suspension, maintaining a low temperature (e.g., 0 °C).
-
Reaction Conditions: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure the completion of the reduction. The progress of the reaction can be monitored by TLC.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Isolation and Purification: The resulting solids are removed by filtration, and the organic layer is separated. The solvent is evaporated under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel or by recrystallization.[7][8]
| Parameter | Value/Range | Reference |
| Starting Material | 1-Benzyl-1H-indazole-3-carboxylic acid | [7] |
| Reagents | Lithium aluminum hydride (LiAlH₄) | [7][9] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [8] |
| Temperature | 0 °C to reflux | [8] |
| Reaction Time | Varies; completion monitored by TLC. | |
| Yield | High yields are generally expected for LiAlH₄ reductions of carboxylic acids. | [9] |
| Purity | Can be purified to >97% by chromatography or recrystallization. |
Visualizations
Synthetic Workflow
Caption: Scalable two-step synthesis of (1-Benzyl-1H-indazol-3-yl)methanol.
Signaling Pathway of Benzydamine
Caption: Mechanism of action of Benzydamine via inhibition of TNF-α signaling.
References
- 1. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 吲唑-3-羧酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 8. orgosolver.com [orgosolver.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 1-Benzyl-3-hydroxy-1H-indazole as a Key Intermediate in Benzydamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Benzydamine, a non-steroidal anti-inflammatory drug (NSAID), utilizing 1-Benzyl-3-hydroxy-1H-indazole as a crucial intermediate. This document details the synthetic pathway, experimental protocols, and the pharmacological context of Benzydamine's mechanism of action.
Introduction
Benzydamine is a locally-acting NSAID with analgesic and anesthetic properties, commonly used to relieve inflammatory conditions of the mouth and throat.[1] Its synthesis prominently features the key intermediate, this compound. The purity and efficient synthesis of this intermediate are critical for the quality and yield of the final active pharmaceutical ingredient (API). This document outlines the established synthetic route from this compound to Benzydamine and provides detailed experimental protocols.
Synthesis of Benzydamine from this compound
The primary and most direct synthesis of Benzydamine involves the O-alkylation of this compound with a suitable three-carbon side chain. The most common method utilizes the sodium salt of this compound, which is then reacted with 1-chloro-3-dimethylaminopropane.[2][3]
Reaction Scheme:
Caption: Synthesis of Benzydamine from its key intermediate.
Experimental Protocols
Protocol 1: Synthesis of Benzydamine
This protocol is adapted from established patent literature.[2]
Materials:
-
This compound sodium salt
-
1-chloro-3-dimethylaminopropane
-
Xylene
-
n-Hexane
-
Isobutanol
-
Hydrochloric acid (gaseous and concentrated)
-
Activated charcoal
-
Water
Procedure:
-
Reaction Setup: Suspend 15 g of the sodium salt of this compound in 130 ml of xylene in a suitable reaction vessel.
-
Addition of Alkylating Agent: Rapidly add a solution of 6.5 g of 1-chloro-3-dimethylaminopropane in 10 ml of xylene to the suspension.
-
Reaction: Heat the mixture to reflux. After 2 hours of heating, add an additional 2 g of the 1-chloro-3-dimethylaminopropane solution. After another hour, add a final 2 g portion of the alkylating agent solution. Continue to reflux the mixture for an additional 4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture three times with 50 ml of water each time.
-
Distill off the xylene under reduced pressure to obtain a crude residue.
-
-
Purification:
-
Bubble steam through the crude residue (approximately 20 g) until about 4 ml of water has been distilled off.
-
After cooling, add 100 ml of n-hexane to the remaining mixture.
-
Separate and discard the aqueous phase.
-
Treat the hexane solution with activated charcoal and filter.
-
-
Salt Formation and Isolation:
-
Bubble gaseous HCl into the hexane solution until a pH of 3 is reached.
-
Collect the precipitated Benzydamine hydrochloride by suction filtration.
-
Recrystallize the product from isobutanol containing 5% water to yield purified Benzydamine hydrochloride.
-
Quantitative Data from Protocol 1
| Parameter | Value | Reference |
| Starting Material (this compound sodium salt) | 15 g | [2] |
| Alkylating Agent (1-chloro-3-dimethylaminopropane) | 10.5 g (total) | [2] |
| Solvent (Xylene) | 140 ml (total) | [2] |
| Reaction Time | ~7 hours | [2] |
| Final Product (Benzydamine Hydrochloride) | 15.5 g | [2] |
| Yield | 73.6% | [2] |
| Melting Point | 159.5 °C | [2] |
Synthesis of the Intermediate: this compound
The availability of high-purity this compound is crucial. Several synthetic routes to this intermediate have been reported. One common method involves the benzylation of 3-hydroxy-1H-indazole. An alternative synthesis starts from N-benzylaniline.
Protocol 2: Synthesis of this compound (Illustrative)
A generalized procedure based on common organic synthesis techniques is described below.
Materials:
-
3-Hydroxy-1H-indazole
-
Benzyl chloride or benzyl bromide
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, DMF)
Procedure:
-
Deprotonation: Dissolve 3-Hydroxy-1H-indazole in the chosen solvent. Add the base portion-wise at room temperature to form the corresponding salt.
-
Benzylation: Add benzyl chloride or benzyl bromide to the reaction mixture.
-
Reaction: Heat the mixture under reflux and monitor the reaction progress by a suitable method (e.g., TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Mechanism of Action of Benzydamine
Benzydamine's anti-inflammatory and analgesic effects are attributed to its ability to inhibit the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4][5][6] This mechanism is distinct from many other NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes.[5] The inhibition of cytokine production is mediated, in part, through the blockage of the p38 MAPK and ERK signaling pathways.[4][5]
Signaling Pathway of Benzydamine's Anti-inflammatory Action
Caption: Benzydamine's inhibition of pro-inflammatory cytokine production.
Conclusion
This compound is an indispensable intermediate in the synthesis of Benzydamine. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of drug development and manufacturing. A thorough understanding of the synthesis of both the intermediate and the final API, as well as the mechanism of action of Benzydamine, is essential for the production of this effective anti-inflammatory agent.
References
- 1. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4749794A - Manufacturing of benzydamine purification of benzydamine using steam distillation - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Benzydamine Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for 1-Benzyl-3-hydroxy-1H-indazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Benzyl-3-hydroxy-1H-indazole (CAS No. 2215-63-6) in medicinal chemistry. This versatile intermediate serves as a crucial building block for the synthesis of biologically active molecules and as a reference standard in pharmaceutical quality control.
Introduction
This compound is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities.[1][2][3] This compound is notably a key intermediate in the synthesis of Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and local anesthetic properties.[4][5] Its hydrophilic nature also makes it an interesting candidate for applications in drug delivery systems.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, facilitating its use in experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O | |
| Molecular Weight | 224.26 g/mol | |
| Appearance | Beige to white solid/powder | [6] |
| Melting Point | 165-169 °C | |
| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly) | [7] |
| pKa | 11.86 ± 0.20 | [7] |
| LogP | 2.8 | [8] |
Biological Significance of the Indazole Scaffold
While specific quantitative biological data for this compound is not extensively available in public literature, the indazole nucleus is a core component of many potent therapeutic agents. The following table summarizes the diverse biological activities associated with various substituted indazole derivatives, highlighting the therapeutic potential of this scaffold.
| Biological Activity | Description | Key Molecular Targets/Mechanisms (Examples) | Reference(s) |
| Anti-cancer | Indazole derivatives have shown significant efficacy in inhibiting tumor growth. | Tyrosine kinase inhibitors (e.g., Pazopanib), PARP inhibitors (e.g., Niraparib). | [1][9] |
| Anti-inflammatory | Many indazole-containing compounds exhibit potent anti-inflammatory effects. | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β), weak COX/LOX inhibition. | [1][10] |
| Antimicrobial | The indazole scaffold has been incorporated into agents with activity against bacteria and fungi. | Disruption of microbial cell processes. | [3] |
| Analgesic | Derivatives have demonstrated pain-relieving properties, often linked to their anti-inflammatory action. | Modulation of neuronal excitability and inhibition of inflammatory mediators. | [11][12] |
| Neuroprotective | Certain indazole derivatives have shown potential in protecting nerve cells from damage. | Inhibition of enzymes like cholinesterases and BACE1. | [13] |
| Anti-HIV | Some indazole compounds have been investigated for their ability to inhibit the replication of the human immunodeficiency virus. | Inhibition of viral enzymes. | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis method adapted from patent literature, involving the benzylation of a 3-halo-indazole intermediate followed by reactions to introduce the hydroxyl group.
Materials:
-
3-Bromo-1H-indazole
-
Toluene
-
Potassium tert-butoxide (t-BuOK)
-
Benzyl bromide
-
Magnesium (Mg) turnings
-
Iodine (crystal)
-
Isopropyl chloride (i-PrCl)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of 1-Benzyl-3-bromoindazole:
-
In a flask under a nitrogen atmosphere, suspend 3-bromo-1H-indazole in toluene.
-
Add potassium tert-butoxide portion-wise at room temperature over 30 minutes.
-
Add benzyl bromide dropwise over approximately 1.5 hours.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC, approximately 3 hours).
-
Quench the reaction with dilute HCl and wash with water.
-
Separate the organic phase, dry, and concentrate under reduced pressure to obtain 1-benzyl-3-bromoindazole.[14]
-
-
Grignard Reagent Formation and Reaction:
-
In a dry flask under nitrogen, activate magnesium turnings with a crystal of iodine in anhydrous THF.
-
Add a solution of isopropyl chloride in anhydrous THF to prepare the Grignard reagent (i-PrMgCl).
-
Cool the Grignard solution and add a solution of 1-benzyl-3-bromoindazole in anhydrous THF.
-
Stir the reaction mixture.
-
-
Formylation and Reduction (Conceptual Pathway):
-
Add N,N-dimethylformamide (DMF) to the reaction mixture to form the 3-carbaldehyde intermediate.
-
Work up the reaction to isolate 1-benzyl-1H-indazole-3-carbaldehyde.[14]
-
Reduce the aldehyde to the corresponding alcohol (1-benzyl-3-hydroxymethyl-1H-indazole) using a suitable reducing agent like sodium borohydride. Note: The provided references primarily describe the synthesis of the 3-hydroxymethyl derivative. The target compound, this compound, can be conceptualized as a tautomer of 1-benzyl-1,2-dihydro-3H-indazol-3-one.
-
-
Purification:
-
The crude product can be purified by crystallization from a solvent system such as hexane/ethyl acetate.[15]
-
Protocol 2: Use of this compound as a Reference Standard
This protocol outlines the use of this compound as a reference standard for the identification and quantification of impurities in Benzydamine Hydrochloride drug substances or products, typically by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound British Pharmacopoeia (BP) or equivalent certified reference standard.[16]
-
Benzydamine Hydrochloride test sample.
-
HPLC grade acetonitrile, methanol, and water.
-
Buffer salts (e.g., phosphate buffer).
-
HPLC system with a UV detector.
-
Appropriate HPLC column (e.g., C18).
Procedure:
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of the this compound reference standard.
-
Dissolve and dilute to a known concentration (e.g., 10 µg/mL) with an appropriate mobile phase or diluent.
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve the Benzydamine Hydrochloride test sample in the diluent to a specified concentration.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of a buffer solution and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30 °C.
-
Detection Wavelength: As specified in the relevant pharmacopeial monograph.
-
Injection Volume: e.g., 20 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and response factor for this compound.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of the impurity in the sample by comparing the peak area with that of the standard solution.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of this compound in medicinal chemistry.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 2215-63-6 [smolecule.com]
- 5. 1-Benzyl-1H-indazol-3-ol | LGC Standards [lgcstandards.com]
- 6. Cas 2215-63-6,this compound | lookchem [lookchem.com]
- 7. This compound CAS#: 2215-63-6 [m.chemicalbook.com]
- 8. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. Benzydamine British Pharmacopoeia (BP) Reference Standard 132-69-4 [sigmaaldrich.com]
Application Notes and Protocols: 1-Benzyl-3-hydroxy-1H-indazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 1-benzyl-3-hydroxy-1H-indazole as a fragment in fragment-based drug discovery (FBDD). The document outlines its rationale as a starting point for inhibitor development, detailed experimental protocols for screening and validation, and a hypothetical case study illustrating its progression from a fragment hit to a lead compound.
Introduction to this compound as a Fragment
This compound is a heterocyclic compound featuring an indazole scaffold, which is recognized as a "privileged" structure in medicinal chemistry due to its prevalence in bioactive compounds.[1][2] The indazole ring system is a bioisostere of indole and is found in numerous compounds in clinical trials for various diseases.[1] While extensive research on this compound itself is limited, its structural features make it an intriguing candidate for FBDD.[3]
The compound's molecular weight of 224.26 g/mol , along with its hydrogen bond donor and acceptor counts (1 and 2, respectively), align well with the "Rule of Three" often applied to fragment libraries.[3] Its structure presents clear vectors for chemical elaboration, a key feature for the subsequent optimization of fragment hits. This molecule serves as a key intermediate in the synthesis of Benzydamine, an anti-inflammatory drug, highlighting the biological relevance of its core structure.[3][4]
Hypothetical Case Study: Targeting Protein Kinase X (PKX)
For the purpose of these application notes, we will consider a hypothetical screening campaign of this compound against Protein Kinase X (PKX), a representative enzyme in a signaling pathway implicated in cancer. The indazole scaffold has been successfully employed in the development of kinase inhibitors, such as AXL kinase inhibitors, making this a plausible application.[5]
PKX Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway involving PKX, which, upon activation, leads to cell proliferation. Inhibition of PKX is therefore a therapeutic goal.
Caption: Hypothetical signaling cascade where this compound inhibits Protein Kinase X.
Experimental Protocols
Detailed methodologies for a fragment-based screening campaign to identify and validate inhibitors of PKX, starting with this compound, are provided below.
FBDD Experimental Workflow
The overall workflow for the FBDD campaign is depicted in the following diagram.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Protocol 1: Fragment Library Preparation
-
Source Compound: Procure this compound (CAS 2215-63-6) from a reliable chemical supplier.[6][7]
-
Quality Control: Verify the identity and purity of the compound using NMR and LC-MS.
-
Solubilization: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.
-
Library Plating: Incorporate the stock solution into a larger fragment library, typically in 96- or 384-well plates, at a standard screening concentration.
Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique used to detect the binding of small molecules (fragments) to a target protein immobilized on a sensor chip.[8]
-
Protein Immobilization: Covalently immobilize purified PKX onto a CM5 sensor chip via amine coupling.
-
System Preparation: Equilibrate the SPR instrument (e.g., Biacore) with a suitable running buffer (e.g., HBS-EP+).
-
Fragment Screening: Inject the fragment library, including this compound, over the sensor chip at a concentration range of 100-500 µM.
-
Data Analysis: Monitor for changes in the refractive index, which indicate fragment binding. Fragments showing a significant response are considered primary hits.
Protocol 3: Hit Validation and Affinity Determination
-
Dose-Response Analysis: Re-test the primary hits from the SPR screen over a range of concentrations (e.g., 1 µM to 1 mM) to confirm binding and determine the equilibrium dissociation constant (KD).
-
Orthogonal Assays: Validate the binding using a different biophysical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Saturation Transfer Difference) or a thermal shift assay (DSF), to eliminate false positives.[8]
Protocol 4: Structural Biology - X-ray Crystallography
Determining the crystal structure of the target protein in complex with the fragment is crucial for structure-guided drug design.[8]
-
Co-crystallization: Set up crystallization trials with purified PKX in the presence of a high concentration of this compound.
-
Crystal Soaking: Alternatively, soak pre-formed apo-PKX crystals in a solution containing the fragment.
-
Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.
-
Structure Determination: Solve and refine the crystal structure to visualize the binding mode of the fragment in the active site of PKX.
Protocol 5: Fragment Elaboration and Lead Optimization
Based on the structural information, chemists can design and synthesize new compounds by "growing" or "linking" fragments to improve potency and selectivity.
-
Structure-Based Design: Analyze the co-crystal structure to identify potential vectors for chemical modification that can form additional favorable interactions with the protein.
-
Chemical Synthesis: Synthesize a focused library of analogs based on the this compound scaffold.
-
Iterative Screening: Screen the new analogs for improved binding affinity (lower KD) and inhibitory activity (IC50) in a functional assay (e.g., a kinase activity assay).
-
Lead Optimization: Further refine the most promising compounds to enhance their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
Data Presentation
The following table presents hypothetical data from the FBDD campaign, illustrating the progression from the initial fragment hit to a potent lead compound.
| Compound ID | Structure | Method | KD (µM) | IC50 (µM) | Ligand Efficiency (LE) |
| Fragment Hit | This compound | SPR | 250 | >500 | 0.35 |
| Analog 1 | (Hypothetical Elaboration 1) | SPR | 50 | 120 | 0.38 |
| Analog 2 | (Hypothetical Elaboration 2) | ITC | 5 | 15 | 0.42 |
| Lead Compound | (Optimized Analog) | ITC | 0.05 | 0.1 | 0.45 |
Fragment to Lead Evolution
The logical progression from a low-affinity fragment hit to a high-affinity lead compound is a cornerstone of FBDD.
Caption: The iterative cycle of structure-based design in FBDD.
Conclusion
This compound represents a viable and attractive starting point for fragment-based drug discovery campaigns, particularly for targets where the indazole scaffold has demonstrated utility, such as protein kinases. Its favorable physicochemical properties and clear potential for chemical modification make it a valuable addition to any fragment library. The protocols and workflows outlined in these notes provide a robust framework for researchers to explore the potential of this and similar fragments in their drug discovery efforts.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 2215-63-6 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. manusaktteva.com [manusaktteva.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for the Derivatization of 1-Benzyl-3-hydroxy-1H-indazole at the Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-hydroxy-1H-indazole is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] The presence of a hydroxyl group at the 3-position offers a convenient handle for structural modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The indazole scaffold itself is a well-established pharmacophore, with derivatives exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.[1][3][4][5] This document provides detailed protocols for the derivatization of the hydroxyl group of this compound to form ethers and esters, along with representative data and reaction workflows.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2215-63-6 | [6] |
| Molecular Formula | C₁₄H₁₂N₂O | [6] |
| Molecular Weight | 224.26 g/mol | [6] |
| Appearance | Beige to white solid/powder | [6] |
| Melting Point | 164-169 °C | |
| Solubility | Slightly soluble in acetonitrile, DMSO, and methanol | [6] |
Application in Medicinal Chemistry
The derivatization of the hydroxyl group of this compound can significantly impact its physicochemical and pharmacological properties. O-alkylation and O-acylation can modulate lipophilicity, metabolic stability, and receptor binding affinity. For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Benzydamine is a derivative where the hydroxyl group is functionalized.[1] The synthesis of a library of ether and ester derivatives of this compound can lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Experimental Protocols
I. O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the formation of ethers from an alcohol and an alkyl halide. The reaction proceeds via an SN2 mechanism and involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the alkyl halide.
Protocol 1: General Procedure for O-Alkylation of this compound
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, bromoethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-benzyl-3-alkoxy-1H-indazole.
Expected Results:
| Alkyl Halide | Product | Expected Yield (%) | Expected Physical State |
| Iodomethane | 1-Benzyl-3-methoxy-1H-indazole | 85-95 | White solid |
| Bromoethane | 1-Benzyl-3-ethoxy-1H-indazole | 80-90 | Off-white solid |
| Benzyl bromide | 1,3-Dibenzyl-1H-indazol-3-oxy | 75-85 | Pale yellow solid |
Representative Spectroscopic Data for 1-Benzyl-3-methoxy-1H-indazole:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, 1H), 7.40-7.20 (m, 8H), 5.50 (s, 2H), 4.00 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 160.5, 142.0, 137.0, 129.0, 128.8, 128.0, 127.8, 127.5, 122.5, 120.0, 110.0, 56.0, 52.5.
-
Mass Spec (ESI+): m/z 239.1 [M+H]⁺.
DOT Diagram for O-Alkylation Workflow
Caption: O-Alkylation Workflow Diagram.
II. O-Acylation to Form Esters
Esterification of the hydroxyl group can be readily achieved by reaction with an acid chloride or an acid anhydride in the presence of a base.
Protocol 2: General Procedure for O-Acylation of this compound
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Pyridine
-
Triethylamine (Et₃N) or Pyridine (as base and/or solvent)
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the acylating agent (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-benzyl-1H-indazol-3-yl ester.
Expected Results:
| Acylating Agent | Product | Expected Yield (%) | Expected Physical State |
| Acetyl chloride | 1-Benzyl-1H-indazol-3-yl acetate | 90-98 | White crystalline solid |
| Benzoyl chloride | 1-Benzyl-1H-indazol-3-yl benzoate | 85-95 | White solid |
| Acetic anhydride | 1-Benzyl-1H-indazol-3-yl acetate | 90-98 | White crystalline solid |
Representative Spectroscopic Data for 1-Benzyl-1H-indazol-3-yl acetate:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, 1H), 7.50-7.20 (m, 8H), 5.55 (s, 2H), 2.40 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.0, 155.0, 142.5, 136.5, 129.2, 128.9, 128.1, 127.9, 127.6, 123.0, 120.5, 110.5, 52.8, 21.0.
-
Mass Spec (ESI+): m/z 267.1 [M+H]⁺.
DOT Diagram for O-Acylation Workflow
Caption: O-Acylation Workflow Diagram.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care under an inert atmosphere.
-
Acid chlorides are corrosive and lachrymatory. Handle with caution.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The derivatization of the hydroxyl group of this compound is a straightforward and effective strategy for generating novel analogues for biological screening. The protocols described herein for O-alkylation and O-acylation provide a solid foundation for the synthesis of diverse libraries of these compounds. The versatility of the indazole scaffold, coupled with the potential for fine-tuning molecular properties through derivatization, makes this an attractive area of research for the development of new therapeutic agents.
References
- 1. Buy this compound | 2215-63-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cas 2215-63-6,this compound | lookchem [lookchem.com]
Application Notes and Protocols: Halogenation of 1-Benzyl-3-hydroxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-hydroxy-1H-indazole is a key intermediate in the synthesis of various biologically active molecules. Its structural modification, particularly through halogenation, offers a pathway to novel derivatives with potentially enhanced pharmacological properties. The introduction of halogen atoms (F, Cl, Br, I) onto the indazole scaffold can significantly influence the lipophilicity, metabolic stability, and binding affinity of the molecule to its biological target.
These application notes provide detailed protocols for the halogenation of this compound, a compound that exists in tautomeric equilibrium with 1-benzyl-1,2-dihydro-3H-indazol-3-one. The procedures outlined below are based on established chemical transformations for the conversion of hydroxyl groups on heteroaromatic systems to halogens.
Chemical Structures and Reaction Overview
The halogenation of this compound involves the conversion of the C3-hydroxyl group into a halide. This transformation is typically achieved using standard halogenating agents.
Tautomerism of this compound:
Caption: Tautomeric equilibrium of this compound.
General Halogenation Reaction:
Caption: General scheme for the halogenation of this compound.
Experimental Protocols
The following are detailed protocols for the chlorination and bromination of this compound. These methods are adaptable for various scales of synthesis.
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
This protocol describes the conversion of this compound to 3-Chloro-1-benzyl-1H-indazole.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous toluene (10 mL per gram of starting material).
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Chloro-1-benzyl-1H-indazole.
Experimental Workflow:
Caption: Workflow for the chlorination of this compound.
Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)
This protocol details the synthesis of 3-Bromo-1-benzyl-1H-indazole from this compound.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile (15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (1.5-2.0 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the excess PBr₃.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to yield 3-Bromo-1-benzyl-1H-indazole.
Experimental Workflow:
Caption: Workflow for the bromination of this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the halogenation of this compound. Actual yields may vary depending on the reaction scale and purity of reagents.
| Parameter | Chlorination Protocol | Bromination Protocol |
| Starting Material | This compound | This compound |
| Halogenating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus tribromide (PBr₃) |
| Solvent | Toluene | Acetonitrile |
| Stoichiometry (Agent) | 3.0 - 5.0 eq | 1.5 - 2.0 eq |
| Reaction Temperature | 110 °C (Reflux) | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 12 - 16 hours |
| Product | 3-Chloro-1-benzyl-1H-indazole | 3-Bromo-1-benzyl-1H-indazole |
| Typical Yield | 70 - 85% | 65 - 80% |
| Purification | Column Chromatography | Recrystallization/Column Chromatography |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride and phosphorus tribromide are corrosive and react violently with water. Handle with extreme care.
-
Quenching procedures should be performed slowly and cautiously to control any exothermic reactions.
Conclusion
The protocols provided herein offer robust and reproducible methods for the synthesis of 3-halo-1-benzyl-1H-indazoles, which are valuable building blocks in medicinal chemistry and drug discovery. Researchers can utilize these procedures to generate a library of halogenated indazole derivatives for further investigation. The choice of halogenating agent and reaction conditions can be optimized to suit specific laboratory capabilities and desired outcomes.
Application Note: A Robust HPLC-UV Method for the Quantification of 1-Benzyl-3-hydroxy-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-3-hydroxy-1H-indazole is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] As with any active pharmaceutical ingredient (API) or drug intermediate, a reliable and robust analytical method is crucial for ensuring its identity, purity, and stability during research, development, and quality control processes.
This application note details a selective and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is suitable for routine quality control, stability studies, and purity assessments. The protocol has been developed based on the physicochemical properties of the analyte and established chromatographic principles for aromatic and heterocyclic compounds.[2][3][4]
Experimental Protocols
Materials and Reagents
-
Solvents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
-
Mobile Phase Additive:
-
Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Mode | Isocratic Elution[8] |
| Composition | 60% Acetonitrile : 40% (0.1% H₃PO₄ in Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Note: The selection of a C18 column is based on its wide applicability for retaining and separating hydrophobic, aromatic compounds.[2][3][4] The mobile phase composition was chosen to ensure adequate retention and sharp peak shape. The UV detection wavelength of 254 nm is commonly effective for aromatic compounds.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (50:50 ACN/Water). Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions (for Linearity): Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent to achieve a theoretical concentration within the linear range of the method (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter before injection.
Method Validation and Data Presentation
The analytical method should be validated according to ICH guidelines (Q2(R1)/Q2(R2)) to ensure it is suitable for its intended purpose.[9][10][11][12][13] Key validation parameters are summarized below.
Data Summary Table
The following table presents typical performance characteristics expected from this HPLC method.
| Validation Parameter | Acceptance Criteria | Expected Result |
| System Suitability | ||
| Tailing Factor (T) | T ≤ 2.0 | ~1.1 |
| Theoretical Plates (N) | N > 2000 | > 5000 |
| RSD of Peak Area | ≤ 2.0% (for n=6 injections) | < 1.0% |
| Linearity | ||
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | r² ≥ 0.999 | 0.9995 |
| Precision | ||
| Repeatability (RSD%) | ≤ 2.0% | < 1.5% |
| Intermediate Precision (RSD%) | ≤ 2.0% | < 1.8% |
| Accuracy | ||
| Recovery (%) | 98.0% - 102.0% | 99.5% - 101.5% |
| Limits | ||
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10 | ~1.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak is pure and spectrally homogenous |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure, from sample and standard preparation to final data analysis and reporting.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a straightforward, robust, and reliable approach for the quantitative determination of this compound.[7] The method demonstrates excellent specificity, linearity, precision, and accuracy, making it highly suitable for implementation in quality control laboratories within the pharmaceutical industry. Its isocratic nature ensures simplicity and rapid analysis times, enhancing laboratory throughput.[8]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. youtube.com [youtube.com]
- 5. 1-苄基-3-羟基-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-苄基-3-羟基-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. actascientific.com [actascientific.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. youtube.com [youtube.com]
Application Note: High-Purity Purification of 1-Benzyl-3-hydroxy-1H-indazole via Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 1-Benzyl-3-hydroxy-1H-indazole by recrystallization. Effective purification of this compound is critical, particularly as it is a known impurity in the synthesis of active pharmaceutical ingredients such as Benzydamine Hydrochloride[1]. The presented methodology focuses on the use of mixed solvent systems, a technique shown to be highly effective for achieving high purity (>99%) of substituted indazole derivatives[2]. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a visual workflow diagram to guide researchers in obtaining high-purity this compound suitable for research and drug development applications.
Introduction
This compound is a substituted indazole that serves as a key intermediate in organic synthesis. The purity of such intermediates is paramount to ensure the quality, efficacy, and safety of the final pharmaceutical products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility of the target compound and its impurities in a given solvent at varying temperatures. For indazole derivatives, mixed solvent systems have been demonstrated to be particularly effective in achieving high levels of purity[2]. This protocol outlines a systematic approach to solvent selection and the subsequent recrystallization process for this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for handling the compound and for informing the purification strategy.
| Property | Value | Reference |
| CAS Number | 2215-63-6 | [3][4] |
| Molecular Formula | C₁₄H₁₂N₂O | [3] |
| Molecular Weight | 224.26 g/mol | [3] |
| Appearance | Beige powder | [3] |
| Melting Point | 164-169 °C | [3][5] |
| Solubility (Qualitative) | Slightly soluble in Acetonitrile, DMSO, Methanol | [3][6] |
Experimental Protocol
The following protocol details the steps for the purification of this compound by recrystallization using a mixed solvent system. The procedure is divided into two main stages: solvent system screening and the full-scale recrystallization process.
Solvent System Screening
The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal mixed solvent system consists of a "good" solvent in which the compound is soluble at elevated temperatures and a "poor" solvent in which the compound is insoluble. The Chinese patent CN101948433A suggests that mixtures of solvents like acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water are effective for purifying substituted indazoles[2].
Table 2: Potential Solvents for Screening
| "Good" Solvents (Water-miscible) | "Poor" Solvent |
| Acetone | Water |
| Ethanol | Water |
| Methanol | Water |
| Acetonitrile | Water |
| Tetrahydrofuran (THF) | Water |
Screening Procedure:
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add a "good" solvent from Table 2 dropwise while heating and agitating until the solid completely dissolves. Note the approximate volume of solvent used.
-
To the hot solution, add the "poor" solvent (water) dropwise until persistent turbidity is observed.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution at an elevated temperature.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath for approximately 30 minutes.
-
Observe the formation of crystals. The solvent system that yields a significant amount of crystalline precipitate upon cooling is a good candidate for the full-scale recrystallization. The preferred volume ratio of the "good" solvent to water is often in the range of 3:1 to 2:5[2].
Recrystallization Protocol
Based on the results of the solvent screening, select the optimal mixed solvent system for the purification. The following is a general procedure that can be adapted based on the chosen solvents.
Materials and Equipment:
-
Crude this compound
-
Selected "good" solvent (e.g., Ethanol)
-
Selected "poor" solvent (e.g., Water)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethanol) while stirring and heating to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Addition of "Poor" Solvent: To the hot, clear solution, add the "poor" solvent (e.g., water) dropwise with continuous swirling until the solution becomes slightly and persistently cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent to redissolve the initial precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the yield of the crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
-
Analysis: Determine the melting point and purity of the recrystallized product using appropriate analytical techniques (e.g., HPLC, NMR). A sharp melting point close to the literature value is indicative of high purity.
Workflow Diagram
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Expected Results
Following this protocol, a significant increase in the purity of this compound is expected. The final product should be a crystalline solid with a sharp melting point within the range of 164-169 °C. For substituted indazole isomers, purities exceeding 99% have been achieved using mixed solvent recrystallization[2]. The yield will be dependent on the initial purity of the crude material and the specific solvent system chosen.
Table 3: Expected Outcome of Purification
| Parameter | Before Purification | After Purification |
| Purity | Variable (e.g., <95%) | >99% |
| Appearance | Beige powder | Off-white to white crystalline solid |
| Melting Point Range | Broad | Narrow and sharp (e.g., 166-168 °C) |
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent system in which the compound's melting point is lower than the boiling point of the solvent. To remedy this, reheat the solution to dissolve the oil and allow it to cool more slowly. Adding slightly more of the "good" solvent may also help.
-
No Crystal Formation: If crystals do not form upon cooling, it may be because the solution is too dilute or supersaturation has not been achieved. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. If necessary, some of the solvent can be evaporated to concentrate the solution.
-
Low Recovery: A low yield may result from using too much solvent during dissolution or washing. Ensure the minimum amount of hot solvent is used for dissolution and wash the final crystals with a minimal amount of cold solvent.
Conclusion
The recrystallization protocol detailed in this application note provides a reliable method for the purification of this compound. By employing a systematic solvent screening process and a carefully controlled recrystallization procedure with a mixed solvent system, researchers can obtain a high-purity product suitable for demanding applications in pharmaceutical research and development.
References
- 1. Buy this compound | 2215-63-6 [smolecule.com]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. Cas 2215-63-6,this compound | lookchem [lookchem.com]
- 4. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-苄基-3-羟基-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 2215-63-6 [m.chemicalbook.com]
Application Notes and Protocols for 1-Benzyl-3-hydroxy-1H-indazole as a Reference Standard in Pharmaceutical Analysis
Introduction
1-Benzyl-3-hydroxy-1H-indazole, with the CAS Number 2215-63-6, is a crucial reference standard in the pharmaceutical industry. It is primarily recognized as a significant impurity of Benzydamine Hydrochloride, a widely used non-steroidal anti-inflammatory drug.[1] The British Pharmacopoeia (BP) lists this compound as Benzydamine Hydrochloride Impurity C.[2][3][4] As a certified reference standard, it plays a vital role in the quality control of Benzydamine Hydrochloride formulations by enabling the accurate identification and quantification of this impurity, ensuring the safety and efficacy of the final drug product.[2][3][4][5][6]
These application notes provide detailed protocols for the use of this compound as a reference standard in the analysis of pharmaceutical products, focusing on high-performance liquid chromatography (HPLC) methods.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 1-benzyl-1H-indazol-3-ol, Benzydamine Impurity C |
| CAS Number | 2215-63-6 |
| Molecular Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| Appearance | Beige to white or light orange powder/crystal |
| Melting Point | 165-169 °C[7][8] |
| Storage | 2-8°C[7] |
Experimental Protocols
Two validated HPLC methods are presented for the determination of this compound in pharmaceutical formulations.
Method 1: Reversed-Phase HPLC with Alkaline Mobile Phase
This method is suitable for the simultaneous determination of benzydamine hydrochloride and five of its impurities, including this compound.[2][7]
Chromatographic Conditions
| Parameter | Condition |
| Column | Gemini C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Methanol : 10 mM Ammonium Carbonate Buffer (pH 10.5) (37.5 : 37.5 : 25, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 218 nm |
| Internal Standard | Famotidine |
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving the pharmaceutical formulation in the mobile phase to achieve a suitable concentration of the active pharmaceutical ingredient (API).
-
Internal Standard Solution: Prepare a solution of Famotidine in the mobile phase at a constant concentration.
Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for this compound and the internal standard.
-
Calculate the amount of this compound in the sample by comparing the peak area ratios to the standard.
Method Validation Summary
| Validation Parameter | Result |
| Linearity | Correlation coefficient > 0.99 |
| Accuracy (Recovery) | 98.25% to 102.8%[2][7] |
| Precision (RSD) | < 2.2% (intra- and inter-day)[2][7] |
Method 2: Reversed-Phase HPLC with Acidic Mobile Phase
This method is designed for the determination of related substances of benzydamine hydrochloride, including this compound (Impurity C), in oral spray formulations.[3]
Chromatographic Conditions
| Parameter | Condition |
| Column | Grace Alltima C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous solution containing 3.0 g/L sodium perchlorate and 1.0 mL/L triethylamine, adjusted to pH 3.0 with perchloric acid, and acetonitrile (50:50, v/v).[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 320 nm |
Preparation of Solutions
-
Reference Solution: Prepare a solution of this compound reference standard in the mobile phase at a concentration corresponding to the impurity limit.
-
Test Solution: Dilute the pharmaceutical formulation with the mobile phase to a specified concentration of the API.
Procedure
-
Set up the HPLC system and allow it to equilibrate with the mobile phase.
-
Inject the reference and test solutions into the system.
-
Monitor the separation at the specified wavelength.
-
Identify and quantify the this compound peak in the test solution by comparing its retention time and peak area to that of the reference solution.
Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.05% - 1.2% of the nominal API concentration[3][9] |
| Resolution | Resolution between Impurity C and Benzydamine HCl is ≥ 1.5 (typically ~3.48)[3] |
| Limit of Quantification (LOQ) | 0.030% relative to the API concentration[3] |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the analysis of pharmaceutical impurities using a reference standard.
Caption: Workflow for Impurity Analysis using a Reference Standard.
References
- 1. High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. scispace.com [scispace.com]
- 4. cwsabroad.com [cwsabroad.com]
- 5. 1-Benzyl-3-hydroxyindazole | LGC Standards [lgcstandards.com]
- 6. 1-Benzyl-3-hydroxyindazole | CAS# 2215-63-6 | Câ‚â‚„Hâ‚â‚‚Nâ‚‚O [symteraanalytics.com]
- 7. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-1H-indazol-3-ol | LGC Standards [lgcstandards.com]
- 9. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-3-hydroxy-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl-3-hydroxy-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are three main synthetic pathways for the synthesis of this compound:
-
Reduction of 1-Benzyl-1H-indazol-3-carboxylic acid: This method involves the reduction of the corresponding carboxylic acid. However, it can be challenging due to high dilution factors and potential difficulties in the subsequent purification steps.[1]
-
Benzylation of 3-Hydroxy-1H-indazole: This route involves the direct benzylation of the 3-hydroxy-1H-indazole core. A key challenge with this method is controlling the regioselectivity to favor the desired N1-benzylated product over the N2-isomer.
-
From 1-Benzyl-3-halogeno-1H-indazole: This approach begins with a halogenated indazole, which is then converted to the final product. A notable example involves the use of 1-benzyl-3-bromo-1H-indazole as a starting material.[2][3]
Q2: What are the most common side products encountered during the synthesis of this compound?
A2: The formation of the undesired 2-benzyl-2H-indazol-3-one isomer is a common issue, particularly in the direct benzylation of 3-hydroxy-1H-indazole. Other potential impurities can include unreacted starting materials and byproducts from side reactions, the specifics of which depend on the chosen synthetic route. Inadequate control of reaction conditions, such as temperature and the choice of base, can contribute to the formation of these impurities.
Q3: How can I improve the regioselectivity of the N-benzylation of 3-hydroxy-1H-indazole?
A3: Achieving high regioselectivity for N1-benzylation is crucial for maximizing the yield of the desired product. The choice of base and solvent system plays a significant role. Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N1-substituted product in similar indazole alkylations. The reaction temperature should also be carefully controlled, as higher temperatures can sometimes lead to a decrease in selectivity.
Q4: Are there any known issues with the availability of starting materials?
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and offers potential solutions.
Issue 1: Low Yield in the Synthesis from 1-Benzyl-3-bromo-1H-indazole
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete formation of the Grignard or organolithium reagent. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. The magnesium turnings (for Grignard formation) should be activated if necessary. |
| Inefficient reaction with formaldehyde. | Gaseous formaldehyde, generated by heating paraformaldehyde, is often used. Ensure a steady and sufficient flow of formaldehyde gas into the reaction mixture. The reaction temperature should be kept low (e.g., below 0°C) during the addition of formaldehyde to minimize side reactions. |
| Difficulties in purification. | The crude product can be purified by silica gel chromatography. Subsequent recrystallization from a suitable solvent system, such as a mixture of n-hexane and ethyl acetate, can further enhance purity. |
Issue 2: Poor Regioselectivity in the Benzylation of 3-Hydroxy-1H-indazole
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inappropriate choice of base. | The basicity and nature of the base can significantly influence the N1/N2 ratio. Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred for deprotonating the indazole nitrogen, favoring N1-alkylation. |
| Unsuitable solvent. | Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used. The choice of solvent can affect the solubility of the indazole salt and the reactivity of the benzylating agent. |
| Reaction temperature is too high. | Higher temperatures can lead to decreased regioselectivity. It is advisable to perform the reaction at a lower temperature (e.g., 0°C to room temperature) and monitor the progress closely. |
Data Presentation
Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents | Reported Yield | Advantages | Disadvantages |
| From 1-Benzyl-3-bromo-1H-indazole | 1-Benzyl-3-bromo-1H-indazole | Isopropylmagnesium chloride, Gaseous formaldehyde | 82%[3] | Good yield, readily available precursor. | Requires handling of Grignard reagents and gaseous formaldehyde. |
| Benzylation of 3-Hydroxy-1H-indazole | 3-Hydroxy-1H-indazole, Benzyl bromide/chloride | Sodium hydride, THF | Variable | Direct route. | Potential for low regioselectivity leading to isomer formation. |
| Reduction of Carboxylic Acid | 1-Benzyl-1H-indazol-3-carboxylic acid | Reducing agents (e.g., LiAlH4) | Not specified | Direct conversion of the carboxylic acid. | Expensive and not readily available starting material, high dilution may be required.[1][2] |
Yield of Precursor Synthesis: 1-Benzyl-3-bromoindazole
| Starting Materials | Key Reagents | Solvent | Yield | Reference |
| 3-bromo-1H-indazole, Benzyl bromide | Potassium t-butoxide | Toluene | 50% | [3] |
Experimental Protocols
Synthesis of this compound from 1-Benzyl-3-bromo-1H-indazole
This protocol is based on the procedure described in patent EP2462119A1.[3]
-
Preparation of the Grignard Reagent: In a thoroughly dried flask under a nitrogen atmosphere, a solution of isopropylmagnesium chloride in THF is prepared.
-
Halogen-Magnesium Exchange: The solution is cooled to approximately -10°C. A solution of 1-benzyl-3-bromo-1H-indazole in anhydrous THF is added dropwise over about one hour while maintaining the temperature. The mixture is stirred for at least 6 hours, resulting in a yellow suspension.
-
Reaction with Formaldehyde: Gaseous formaldehyde, generated by heating a suspension of paraformaldehyde in xylene at around 115°C, is passed over the reaction mixture for approximately two hours at a temperature below 0°C.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified, yielding this compound as a white solid. The reported yield for this final product is 82.0%.[3]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in synthesis.
References
- 1. Buy this compound | 2215-63-6 [smolecule.com]
- 2. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 3. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Benzyl-3-hydroxy-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-3-hydroxy-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most prevalent side products are the regioisomeric N-alkylation product, 2-Benzyl-3-hydroxy-1H-indazole, and the O-alkylation product, 1-Benzyl-3-benzyloxy-1H-indazole. Additionally, unreacted starting materials and other process-related impurities may be present.
Q2: How can I distinguish between the desired this compound and the isomeric side product, 2-Benzyl-3-hydroxy-1H-indazole?
A2: These isomers can be differentiated using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can help in the unambiguous structural assignment.[1] High-Performance Liquid Chromatography (HPLC) can also be used for separation and quantification.[2]
Q3: What is the significance of this compound in pharmaceutical development?
A3: this compound is a key intermediate in the synthesis of Benzydamine, a non-steroidal anti-inflammatory drug (NSAID).[3][4] The purity of this intermediate is crucial for the quality and efficacy of the final active pharmaceutical ingredient (API).
Q4: Are there any known degradation pathways for this compound?
A4: As an intermediate in Benzydamine synthesis, it can be susceptible to degradation under certain conditions. Known degradation pathways for related compounds include hydrolysis and oxidation.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield of the Desired 1-Benzyl Isomer and Formation of the 2-Benzyl Isomer
Cause: The N-alkylation of the 1H-indazole scaffold can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and temperature.[5][6][7]
Suggested Solutions:
-
Optimize the Base and Solvent System: The choice of base and solvent is critical for controlling regioselectivity. Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the desired N1-isomer.[1][5] In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) can lead to significant amounts of the N2-isomer.[1]
-
Temperature Control: Running the reaction at elevated temperatures might favor the thermodynamically more stable N1-isomer through equilibration.[8]
-
Purification: If a mixture of isomers is formed, they can be separated by column chromatography or by recrystallization from a suitable solvent system, such as a mixture of acetone and water.[9] A patent for Benzydamine purification suggests that isomeric impurities can be left behind by dissolving the product in n-hexane.[10]
Quantitative Data on Regioselectivity of N-Alkylation of Substituted Indazoles:
| Base | Solvent | Alkylating Agent | N1:N2 Ratio | Reference |
| NaH | THF | Alkyl bromide | >99:1 | [5] |
| Cs2CO3 | DMF | Alkyl bromide | 1.9:1 | [5] |
| K2CO3 | MeCN | Alkyl bromide | 2.8:1 | [5] |
| K2CO3 | DMF | Benzyl bromide | ~1:1 | [1] |
Issue 2: Formation of the O-Alkylated Side Product
Cause: The hydroxyl group at the 3-position of the indazole ring is also nucleophilic and can react with the benzylating agent to form the O-benzylated ether, 1-Benzyl-3-benzyloxy-1H-indazole.
Suggested Solutions:
-
Use of a Protecting Group: Although not explicitly detailed in the search results for this specific synthesis, a common strategy to prevent O-alkylation is to protect the hydroxyl group before the N-alkylation step. This would involve an additional protection and deprotection sequence.
-
Control of Reaction Conditions: The reactivity of the hydroxyl group can be influenced by the choice of base and reaction temperature. Using a base that selectively deprotonates the nitrogen over the oxygen, or running the reaction at a lower temperature, may help to minimize O-alkylation.
-
Stoichiometry of the Alkylating Agent: Using a controlled amount of the benzylating agent (e.g., 1.0 to 1.1 equivalents) can help to reduce the extent of side reactions, including O-alkylation.
Issue 3: Presence of Process-Related Impurities
Cause: During the synthesis, various other impurities can be introduced from starting materials or formed through side reactions. In the context of Benzydamine synthesis, impurities such as "Benzydamine impurity B" (5-Benzyl Benzydamine) have been identified.[11]
Suggested Solutions:
-
Purity of Starting Materials: Ensure the use of high-purity starting materials to minimize the introduction of impurities.
-
Monitoring Reaction Progress: Closely monitor the reaction using techniques like TLC or LC-MS to ensure complete conversion of starting materials and to detect the formation of any significant impurities.
-
Purification of the Final Product: Employ appropriate purification techniques such as column chromatography, recrystallization, or distillation to remove process-related impurities. For instance, the purification of Benzydamine has been achieved through steam distillation.[10]
Experimental Protocols
Key Experiment: N-Benzylation of 3-Hydroxy-1H-indazole
This protocol is a general representation based on literature for N-alkylation of indazoles and aims to maximize the yield of the desired N1-isomer.
Materials:
-
3-Hydroxy-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3-Hydroxy-1H-indazole (1.0 equivalent) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the reaction mixture to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to separate the N1 and N2 isomers.
Visualizations
Diagram 1: Synthesis Pathway and Major Side Products
Caption: Reaction scheme showing the formation of the desired product and major side products.
Diagram 2: Troubleshooting Workflow for Low Yield of Desired Isomer
Caption: A logical workflow to diagnose and resolve low yields of the target isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. d-nb.info [d-nb.info]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ucc.ie [research.ucc.ie]
- 8. benchchem.com [benchchem.com]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. CN105884687A - Preparation method of 5-benzyl benzydamine - Google Patents [patents.google.com]
Technical Support Center: 1-Benzyl-3-hydroxy-1H-indazole Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzyl-3-hydroxy-1H-indazole.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Purification
-
Possible Cause: Suboptimal Precipitation/Crystallization Conditions.
-
Troubleshooting Steps:
-
Ensure the crude product is fully dissolved in the hot solvent before cooling.
-
Experiment with different anti-solvents to induce precipitation. n-hexane has been shown to be effective.[1][2]
-
Control the cooling rate. Slow cooling often leads to the formation of purer crystals and higher recovery.
-
If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization.
-
-
-
Possible Cause: Incomplete Elution from Chromatography Column.
-
Troubleshooting Steps:
-
Optimize the mobile phase composition. A gradient elution may be necessary to ensure all the product is eluted from the column.
-
Consider using a different stationary phase if strong adsorption to silica gel is suspected.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Possible Cause: Co-elution with Structurally Similar Impurities.
-
Diagnosis: Analyze the product by High-Performance Liquid Chromatography (HPLC) to assess purity.[3][4] this compound is a known impurity of Benzydamine, suggesting that starting materials or by-products from Benzydamine synthesis could be present.[5][6]
-
Solution:
-
Employ a more efficient chromatography method. Reverse-phase HPLC can be a suitable technique for both analysis and purification.[3]
-
Optimize the mobile phase for better separation. A typical mobile phase for reverse-phase HPLC consists of acetonitrile, water, and an acid like phosphoric or formic acid.[3]
-
-
-
Possible Cause: Degradation of the Product During Purification.
-
Troubleshooting Steps:
-
Avoid prolonged exposure to harsh acidic or basic conditions.
-
If heating is required for dissolution, use the lowest effective temperature and minimize the heating time.
-
-
Issue 3: Product is a Discolored (Beige/Brownish) Solid
-
Possible Cause: Presence of Oxidation Byproducts or Residual Impurities.
-
Troubleshooting Steps:
-
Attempt recrystallization of the material to remove colored impurities.
-
If discoloration persists, consider a charcoal treatment during the recrystallization process to adsorb colored impurities.
-
Ensure all purification steps are conducted with high-purity solvents.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The most common impurities are likely unreacted starting materials from the synthesis, such as 1H-indazol-3-ol and benzyl chloride or benzyl bromide.[7] Additionally, by-products from the benzylation reaction or subsequent work-up steps may be present. As it is an impurity of Benzydamine, other related substances from that synthesis could also be present.[5][6]
Q2: What is the recommended method for purifying this compound?
A2: A combination of chromatography and crystallization is often effective. Silica gel column chromatography can be used for initial purification, followed by precipitation or recrystallization from a suitable solvent system (e.g., toluene and n-hexane) to obtain a high-purity solid.[1][2] Reverse-phase HPLC is also a viable method for achieving high purity.[3]
Q3: What are the key physical and chemical properties of this compound to consider during purification?
A3: Key properties are summarized in the table below. Its limited solubility in common organic solvents at room temperature is a crucial factor for crystallization-based purification.
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol [5][8] |
| Appearance | Beige powder[7] |
| Melting Point | 164-169 °C[7][8][9] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol.[7] |
| Storage Temperature | Refrigerator (2-8°C)[4][7] |
Q4: What analytical techniques are suitable for monitoring the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a highly effective method for assessing purity.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.
Experimental Protocols
Protocol 1: Purification by Silica Gel Chromatography and Precipitation
-
Dissolution: Dissolve the crude this compound in a suitable solvent such as toluene.
-
Chromatography:
-
Prepare a silica gel column packed with an appropriate non-polar eluent.
-
Load the dissolved sample onto the column.
-
Elute the column with a suitable solvent system. The polarity of the eluent may need to be gradually increased to ensure the elution of the product.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.
-
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain an oily residue.[1]
-
Precipitation:
-
Isolation and Drying:
-
Filter the precipitated solid.
-
Wash the solid with the non-polar solvent (n-hexane).
-
Dry the purified solid under vacuum.
-
Visualizations
Caption: Purification workflow for this compound.
References
- 1. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 2. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 3. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Buy this compound | 2215-63-6 [smolecule.com]
- 6. 1-Benzyl-3-hydroxyindazole | CAS# 2215-63-6 | Câ‚â‚„Hâ‚â‚‚Nâ‚‚O [symteraanalytics.com]
- 7. Cas 2215-63-6,this compound | lookchem [lookchem.com]
- 8. 1-ベンジル-3-ヒドロキシ-1H-インダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-苄基-3-羟基-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
minimizing impurity formation in 1-Benzyl-3-hydroxy-1H-indazole synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of 1-Benzyl-3-hydroxy-1H-indazole, a key intermediate in the manufacturing of various active pharmaceutical ingredients.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Several synthetic methods are documented. A primary route involves the benzylation of an indazole derivative, such as 1H-indazol-3-ol.[3][4] Another common pathway is the reduction of 1-benzyl-1H-indazol-3-carboxylic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).[3][5] Additionally, synthesis can be achieved starting from anthranilic acid or 1-benzylisatin.[4]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Suboptimal Reagents: The purity of starting materials, such as 1H-indazol-3-ol or benzyl chloride, is crucial.[4] Ensure reagents are of high purity and solvents are anhydrous, where required.
-
Incorrect Stoichiometry: Verify the molar ratios of your reactants and base. An insufficient amount of base can lead to incomplete deprotonation of the indazole, hindering the subsequent benzylation.
-
Side Reactions: The formation of impurities, such as the N2-benzylated isomer or dibenzylated products, will consume reagents and reduce the yield of the desired product.
Q3: I'm observing an impurity with the same mass as my product. What is it and how can I minimize it?
A3: This is likely the undesired N2-benzylated isomer, 2-benzyl-3-hydroxy-1H-indazole. The benzylation of 3-hydroxy-1H-indazole can occur at either the N1 or N2 position. To favor the formation of the thermodynamically more stable N1 isomer (your desired product), consider the following strategies:
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF generally favors N1 alkylation.
-
Temperature Control: Running the reaction at a controlled, lower temperature can enhance regioselectivity towards the N1 position.
Q4: My final product is a beige or off-white powder instead of white. How do I remove colored impurities?
A4: The beige appearance suggests the presence of minor impurities.[4] Purification is necessary to obtain a high-purity white product.
-
Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent system, such as ethyl acetate/hexane or methanol/water, should be used. Experiment with different solvent ratios to achieve optimal crystal formation and purity.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the desired product from impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple Spots on TLC Plate | Formation of N2-isomer, dibenzylated product, or unreacted starting material. | Optimize reaction conditions (base, solvent, temperature) to improve selectivity. Ensure complete reaction by extending the reaction time. Purify the crude product using column chromatography. |
| Product is an Oil, Fails to Solidify | Presence of residual solvent or significant impurities preventing crystallization. | Ensure all solvent is removed under high vacuum. Attempt purification by column chromatography. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
| Low Melting Point of Final Product | The product is impure. The reported melting point is in the range of 164-169 °C.[4] | Recrystallize the product from an appropriate solvent system until a sharp melting point in the expected range is achieved. |
| Difficulty in Separating Product from Starting Material | Similar polarity between the starting material (e.g., 1H-indazol-3-ol) and the product. | Use a gradient elution system in column chromatography, starting with a less polar solvent and gradually increasing polarity. This can improve the separation. |
Experimental Workflow & Impurity Formation
The following diagrams illustrate the general synthetic workflow and the potential pathways for impurity formation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 2215-63-6 [smolecule.com]
- 4. Cas 2215-63-6,this compound | lookchem [lookchem.com]
- 5. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
optimization of reaction parameters for 1-Benzyl-3-hydroxy-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction parameters for the synthesis of 1-Benzyl-3-hydroxy-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent method involves the N-benzylation of 1H-indazol-3-ol (also known as indazolone). This precursor can be synthesized from anthranilic acid. The key steps are the formation of the indazole ring system followed by the regioselective addition of a benzyl group to the N1 position.
Q2: Why is regioselectivity a major challenge during the N-benzylation of 1H-indazol-3-ol?
A2: The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. This often leads to a mixture of N1- and N2-benzylated products. The desired product for this synthesis is the N1-benzyl isomer. Achieving high regioselectivity is crucial for maximizing the yield of the target compound and simplifying purification.[1][2] The ratio of N1 to N2 products is highly dependent on reaction conditions such as the choice of base, solvent, and temperature.[1][2]
Q3: How can I improve the N1-regioselectivity of the benzylation reaction?
A3: To favor the formation of the thermodynamically more stable N1-isomer, using a strong, non-nucleophilic base in a non-polar, aprotic solvent is recommended. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective in achieving N1 selectivity for the alkylation of indazoles.[1][2][3][4]
Q4: What are the key parameters to control during the synthesis?
A4: The critical parameters to monitor and optimize are:
-
Choice of Base and Solvent: As mentioned, these significantly impact N1/N2 selectivity.
-
Temperature: Temperature can affect the reaction rate and selectivity. Lower temperatures during deprotonation are often preferred to minimize side reactions.
-
Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal time for completion and to avoid the formation of degradation products.
-
Purity of Reagents and Solvents: Using anhydrous solvents and high-purity reagents is essential, especially when using water-sensitive reagents like sodium hydride.
Q5: What are common impurities, and how can they be removed?
A5: Common impurities include the undesired N2-benzyl-3-hydroxy-1H-indazole isomer, unreacted 1H-indazol-3-ol, and benzyl bromide/chloride. Purification is typically achieved by flash column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective purification method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive base (e.g., NaH exposed to moisture).2. Insufficient reaction temperature or time.3. Poor quality of starting materials or solvents. | 1. Use fresh, properly stored NaH. Ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon).2. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature.3. Use anhydrous solvents and purified starting materials. |
| Formation of a mixture of N1 and N2 isomers | 1. Suboptimal choice of base and/or solvent.2. Reaction conditions favoring the kinetic N2 product. | 1. For N1 selectivity, use NaH in THF.[1][2][3][4] For N2 selectivity, consider Mitsunobu conditions or the use of specific catalysts like triflic acid.[2][5]2. Ensure conditions allow for thermodynamic equilibration to favor the N1 isomer. |
| Presence of unreacted starting material (1H-indazol-3-ol) | 1. Insufficient amount of base or benzylating agent.2. Incomplete deprotonation of the starting material. | 1. Use a slight excess of the base (e.g., 1.2 equivalents of NaH) and the benzylating agent (e.g., 1.1-1.5 equivalents).[3]2. Allow sufficient time for the deprotonation step before adding the benzylating agent. |
| Formation of multiple unidentified side products | 1. Reaction temperature is too high.2. Presence of oxygen or water in the reaction mixture.3. The benzylating agent is degrading. | 1. Maintain the recommended reaction temperature. Use an ice bath during exothermic additions.2. Ensure the reaction is carried out under a dry, inert atmosphere.3. Use a fresh bottle of benzyl bromide or chloride. |
| Difficulty in purifying the product | 1. The N1 and N2 isomers are co-eluting during chromatography.2. The product is not crystallizing. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.2. Try different solvent systems for recrystallization. Seeding with a small crystal of pure product can induce crystallization. |
Data Presentation
Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity of Indazole Alkylation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | N1:N2 Ratio |
| 1 | Cs₂CO₃ | DMF | 20 | 24 | 1.6:1 |
| 2 | Cs₂CO₃ | THF | 20 | 24 | 1.2:1 |
| 3 | K₂CO₃ | DMF | 20 | 24 | 1.9:1 |
| 4 | NaH | DMF | 20 | 24 | 2.3:1 |
| 5 | NaH | THF | 20 | 24 | >99:1 |
| 6 | KHMDS | THF | 20 | 24 | 11.5:1 |
| 7 | KOtBu | THF | 20 | 24 | 15.7:1 |
This table is adapted from data presented by Keating et al. and illustrates the trend for N-alkylation of a model indazole substrate. The high N1 selectivity with NaH in THF is a key finding applicable to the synthesis of this compound.[1]
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazol-3-ol from Anthranilic Acid
-
Diazotization: Dissolve anthranilic acid in a solution of hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction and Cyclization: To the cold diazonium salt solution, add a solution of sodium sulfite in water.
-
Slowly heat the mixture to 80-90 °C and maintain for 2-3 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.
-
Work-up and Purification: Filter the precipitate, wash with cold water, and dry. The crude 1H-indazol-3-ol can be purified by recrystallization.
Protocol 2: N1-Selective Benzylation of 1H-Indazol-3-ol
-
Preparation: To a solution of 1H-indazol-3-ol (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[3]
-
Alkylation: Add benzyl bromide or benzyl chloride (1.1-1.5 eq) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision workflow for synthesis optimization.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. benchchem.com [benchchem.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Technical Support Center: N-Alkylation of Indazole Derivatives
Welcome to the technical support center for the N-alkylation of indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity and overcoming common challenges during the synthesis of N-alkylated indazoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of indazole derivatives?
The main difficulty arises from the indazole ring having two nucleophilic nitrogen atoms, N1 and N2.[1] Direct alkylation of the 1H-indazole scaffold often leads to a mixture of N1 and N2-alkylated regioisomers, which can be challenging to separate and adversely affects the yield of the desired product.[2][3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][5][6]
Q2: What are the key factors that control regioselectivity (N1 vs. N2 alkylation)?
The ratio of N1 to N2 products is highly dependent on a combination of factors:
-
Base and Solvent System: The choice of base and solvent is one of the most critical parameters.[5][7] Strong bases like sodium hydride (NaH) in non-polar aprotic solvents like tetrahydrofuran (THF) strongly favor N1-alkylation, whereas weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often yield mixtures.[8][9]
-
Substituents on the Indazole Ring: The electronic properties and steric bulk of substituents play a major role.[10] Bulky groups at the C3-position tend to favor N1 alkylation due to steric hindrance around the N2 position.[3] Conversely, electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7-position can sterically block the N1 position and direct alkylation to N2 with high selectivity (≥96%).[2][5][11]
-
Reaction Conditions: The outcome is often a delicate balance between kinetic and thermodynamic control.[1] N1-substituted products are typically the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[3][9]
-
Nature of the Electrophile: The alkylating agent used can also influence the regiochemical outcome.[12]
Troubleshooting Guide
Problem: My reaction is producing a mixture of N1 and N2 isomers. How can I improve selectivity?
This is the most common issue encountered.[9] The strategy to resolve it depends on which isomer is the desired product. The following workflow provides a guide to optimizing your reaction for either N1 or N2 selectivity.
Problem: My reaction has a low yield or fails to proceed.
-
Cause: Incomplete deprotonation of the indazole.
-
Solution: If using a weak base like K₂CO₃, consider switching to a stronger base such as NaH or KOtBu to ensure full formation of the indazolide anion.[5] Ensure all reagents and solvents are anhydrous, as water will quench strong bases.
-
-
Cause: Poor solubility of reagents.
-
Cause: Low reactivity of the alkylating agent.
Problem: I have an inseparable mixture of N1 and N2 isomers. How can I purify my product?
-
Standard Method: Flash column chromatography on silica gel is the most common method used to separate N1 and N2 regioisomers.[1][8]
-
Alternative for Scale-up: For larger scale reactions where chromatography is not ideal, recrystallization can be an effective alternative. A screening of mixed solvent systems (e.g., acetonitrile/water) can be used to find conditions where one isomer selectively crystallizes, yielding a single isomer with >99% purity.[15]
Data on Regioselectivity
The choice of reaction conditions dramatically impacts the N1:N2 product ratio. The following tables summarize outcomes for different substrates and conditions.
Table 1: Effect of Base and Solvent on Regioselectivity
| Indazole Substrate | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-CO₂Me-Indazole | K₂CO₃ | DMF | n-pentyl bromide | 1.5 : 1 | High Conv. | [5] |
| 3-CO₂Me-Indazole | Cs₂CO₃ | DMF | n-pentyl bromide | 3.2 : 1 | High Conv. | [5] |
| 3-CO₂Me-Indazole | KOtBu | THF | n-pentyl bromide | 94% N1 | 30% Conv. | [5] |
| 3-CO₂Me-Indazole | NaH | THF | n-pentyl bromide | >99% N1 | 92% | [2][12] |
| 3-CO₂Me-Indazole | PPh₃/DEAD | THF | n-pentyl alcohol | 1 : 2.5 | 78% (total) |[5][6] |
Table 2: Effect of Indazole Substituents on Regioselectivity (Conditions: NaH in THF)
| Substituent Position | Substituent | N1 Selectivity | N2 Selectivity | Reference |
|---|---|---|---|---|
| C3 | -COMe, -CO₂Me, -tBu | >99% | <1% | [2][12] |
| C7 | -NO₂, -CO₂Me | <4% | ≥96% |[2][5][11] |
Key Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control) [1][3][8]
This method utilizes a strong base in a non-polar aprotic solvent to favor the thermodynamically stable N1 product.
-
Preparation: Under an inert atmosphere (e.g., Argon), add the 1H-indazole derivative (1.0 equiv.) to anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv.) portion-wise.
-
Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.
-
Alkylation: Add the alkylating agent (alkyl halide or tosylate, 1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature overnight or until completion as monitored by TLC/LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography.
Protocol 2: Highly Selective N2-Alkylation (Mitsunobu Reaction) [1][5]
The Mitsunobu reaction is a reliable method for selectively obtaining the N2-alkylated isomer.
-
Preparation: Dissolve the 1H-indazole (1.0 equiv.), the corresponding alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography to separate the desired N2-isomer from triphenylphosphine oxide and other byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 15. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Production of 1-Benzyl-3-hydroxy-1H-indazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and production of 1-Benzyl-3-hydroxy-1H-indazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common issues encountered during synthesis and scale-up.
Frequently Asked questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The primary routes for synthesizing this compound considered for larger scale production include:
-
Benzylation of a suitable indazole precursor: This often involves the N-alkylation of a pre-formed indazole ring system.
-
Reduction of 1-benzyl-1H-indazol-3-carboxylic acid: This method can be effective but may present challenges with high dilution factors and the cost of the starting material.[1]
-
Hydroxymethylation of a 1-benzyl-1H-indazole intermediate: This involves introducing the hydroxymethyl group in a later synthetic step.[1]
Q2: What are the critical challenges when scaling up the production of this compound?
A2: Key scale-up challenges include:
-
Cost and availability of starting materials: Some precursors, like 1-benzyl-1H-indazol-3-carboxylic acid, can be expensive and have limited suppliers.
-
Regioselectivity: Controlling the position of benzylation on the indazole ring (N1 vs. N2) is a significant challenge that can impact yield and purity.
-
Reaction conditions: Managing exothermic reactions, especially when using Grignard reagents or other reactive intermediates, is crucial for safety at scale.
-
Impurity profile: The formation of by-products, such as the undesired 2H-indazole isomer and dimers, can complicate purification.
-
Product isolation and purification: Achieving high purity on a large scale often requires robust crystallization and filtration processes.
Q3: How can I control the regioselectivity of N-benzylation in indazole synthesis?
A3: Controlling regioselectivity is a critical aspect of this synthesis. The thermodynamically more stable 1H-indazole is often the desired product. Key strategies to enhance its formation include:
-
Choice of base and solvent: Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.
-
Reaction temperature: Lower temperatures can sometimes favor the formation of the kinetic product, so temperature control is crucial for selectivity.
Q4: What are the primary safety concerns associated with the production of this compound?
A4: The main safety concerns include:
-
Handling of hazardous reagents: Benzyl bromide is a lachrymator and corrosive, requiring careful handling in a well-ventilated area with appropriate personal protective equipment (PPE). Grignard reagents are highly reactive and can be pyrophoric.
-
Exothermic reactions: Uncontrolled exotherms can lead to thermal runaways, especially during Grignard reactions. Proper cooling and controlled addition of reagents are essential.
-
Waste disposal: The process can generate hazardous waste streams that require proper management and disposal in accordance with local regulations.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield | Incomplete reaction | Monitor reaction progress closely using in-process controls (e.g., HPLC, TLC). Consider extending reaction time or adjusting temperature. |
| Poor regioselectivity leading to a mixture of isomers | Optimize the base and solvent system. For N-1 benzylation, consider using NaH in THF. | |
| Degradation of product during workup or purification | Investigate the stability of the product under the workup and purification conditions. Consider alternative purification methods like column chromatography on a less acidic stationary phase or optimized crystallization conditions. | |
| Mechanical losses during filtration or transfer | Ensure efficient transfer of solids and minimize losses on equipment surfaces. Optimize filtration and washing procedures. |
Impurity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of the N-2 benzyl isomer | Suboptimal reaction conditions for benzylation | Re-evaluate the choice of base, solvent, and temperature to favor N-1 substitution. |
| Formation of dimeric impurities | Side reactions at elevated temperatures | Maintain strict temperature control throughout the reaction. Consider a lower reaction temperature, even if it requires a longer reaction time. |
| Residual starting materials | Incomplete reaction | Ensure sufficient equivalents of reagents and adequate reaction time. Confirm reaction completion with appropriate analytical methods before proceeding to workup. |
| Solvent-related impurities | Inadequate purification | Optimize the crystallization process by screening different solvent systems and cooling profiles. Consider recrystallization if necessary. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Starting Materials | Typical Yield Range (Scale-up) | Key Advantages | Key Disadvantages |
| Benzylation of Indazole Precursor | 3-Hydroxyindazole, Benzyl Bromide | 70-85% | Potentially fewer steps, readily available starting materials. | Regioselectivity can be a major issue, requiring careful optimization. |
| Reduction of Carboxylic Acid | 1-Benzyl-1H-indazol-3-carboxylic acid, Reducing agent (e.g., LiAlH4) | 60-80% | Can provide good regioselectivity if the starting material is pure. | High cost of starting material, high dilution factors, and use of hazardous reducing agents.[1] |
| Grignard-based Synthesis | Halogenated indazole, Benzylmagnesium halide | 65-80% | Can be a cost-effective route. | Requires strict anhydrous conditions, potential for exothermic reactions, and formation of by-products. |
Table 2: Common Impurities and their Control
| Impurity | Typical Source | Control Strategy | Analytical Method for Detection |
| 2-Benzyl-3-hydroxy-2H-indazole | Lack of regioselectivity during benzylation | Optimize reaction conditions (base, solvent, temperature). | HPLC, NMR |
| Unreacted 3-Hydroxyindazole | Incomplete benzylation reaction | Ensure adequate equivalents of benzylating agent and sufficient reaction time. | HPLC, TLC |
| Dibenzyl ether | Side reaction of benzyl bromide | Use a slight excess of the indazole starting material. | GC-MS, HPLC |
| Residual Solvents | Incomplete drying | Optimize drying conditions (temperature, vacuum, time). | GC-HS |
Experimental Protocols
Protocol 1: Scale-up Synthesis via Benzylation of 3-Hydroxyindazole
1. Reaction Setup:
-
A suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet/outlet is charged with 3-hydroxyindazole and a suitable aprotic solvent (e.g., THF).
-
The mixture is cooled to 0-5 °C under a nitrogen atmosphere.
2. Deprotonation:
-
A strong base (e.g., sodium hydride, 60% dispersion in mineral oil) is added portion-wise to the stirred suspension, maintaining the temperature below 10 °C.
-
The mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation.
3. Benzylation:
-
A solution of benzyl bromide in the reaction solvent is added dropwise via the addition funnel over 2-3 hours, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-18 hours.
4. Work-up and Isolation:
-
The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
5. Purification:
-
The crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) to afford pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in production.
References
Technical Support Center: 1-Benzyl-3-hydroxy-1H-indazole Decomposition Pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals on the decomposition pathways of 1-Benzyl-3-hydroxy-1H-indazole. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Stability Profile of this compound
This compound, also known as Benzydamine Impurity C, is an important reference standard in the quality control of Benzydamine hydrochloride formulations.[1] Understanding its stability and decomposition pathways is crucial for ensuring the safety and efficacy of the final drug product.
Forced degradation studies on Benzydamine hydrochloride have indicated that this compound exhibits varying stability under different stress conditions. It is relatively stable under alkaline, thermal, and photolytic conditions but is susceptible to degradation under acidic and oxidative stress.
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagents and Conditions | Observation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, refluxed at 60°C for 30 minutes | Significant degradation | Debenzylation, indazole ring opening |
| Base Hydrolysis | 0.1 M NaOH, refluxed at 60°C for 30 minutes | Stable | No significant degradation observed |
| Oxidative Degradation | 3% H₂O₂, room temperature for 7 days | Significant degradation | N-oxide formation, aromatic hydroxylation |
| Thermal Degradation | 60°C for 30 minutes | Stable | No significant degradation observed |
| Photodegradation | Exposure to UV light (200-800 nm) | Stable | No significant degradation observed |
Note: The quantitative data in this table is illustrative and based on typical outcomes of forced degradation studies. Actual results may vary depending on the specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Based on forced degradation studies of related compounds, the two primary decomposition pathways for this compound are acid-catalyzed hydrolysis and oxidation. Under acidic conditions, the N-benzyl bond is susceptible to cleavage (debenzylation). Oxidative conditions can lead to the formation of N-oxides or hydroxylation of the aromatic rings.
Q2: What are the likely degradation products of this compound?
A2: Under acidic stress, the main degradation product is likely to be 3-hydroxy-1H-indazole, resulting from the cleavage of the benzyl group. Under oxidative stress, potential degradation products include this compound-N-oxide and hydroxylated derivatives on either the benzyl or indazole aromatic rings.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for monitoring the degradation of this compound. This method should be able to separate the parent compound from its potential degradation products.
Q4: Are there any specific storage conditions recommended for this compound?
A4: To minimize degradation, this compound should be stored in a cool, dark place, protected from light and acidic environments.[2] For long-term storage, refrigeration (2-8°C) is recommended.[3]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Reflux the mixture at 60°C for 30 minutes.
-
Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Reflux the mixture at 60°C for 30 minutes.
-
Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 7 days, protected from light.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a temperature-controlled oven at 60°C for 30 minutes.
-
Dissolve the stressed solid in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dissolve the exposed solid in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Stability-Indicating HPLC Method
Table 2: HPLC Method Parameters for the Analysis of this compound and its Degradation Products
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., Gemini C18, 250 x 4.6 mm, 5 µm)[4] | C18 (e.g., Waters Symmetry, 150 x 4.6 mm, 3.5 µm)[5] |
| Mobile Phase | Acetonitrile:Methanol:10 mM Ammonium Carbonate Buffer (pH 10.5) (37.5:37.5:25, v/v/v)[4] | Acetonitrile:0.1% Phosphoric acid in water (Gradient)[5] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[5] |
| Detection Wavelength | 218 nm[4] | 230 nm[5] |
| Column Temperature | 30°C[4] | Ambient |
| Injection Volume | 20 µL | 10 µL[5] |
Decomposition Pathways and Logic Diagrams
The following diagrams illustrate the predicted decomposition pathways of this compound under acidic and oxidative stress conditions.
Caption: Predicted acid-catalyzed decomposition pathway.
Caption: Predicted oxidative decomposition pathways.
Troubleshooting Guide
Table 3: Troubleshooting Common HPLC Issues in the Analysis of this compound
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Mobile phase pH close to the pKa of the analyte. | - Use a base-deactivated column or add a competing base like triethylamine to the mobile phase.[6]- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Ghost Peaks | - Contamination in the mobile phase or from the injector.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.[7]- Implement a robust needle wash protocol in the autosampler method.[7] |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation. | - Optimize the mobile phase composition, particularly the organic solvent ratio and pH.[6]- Replace the column if it has exceeded its lifetime or shows signs of performance loss. |
| Baseline Drift/Noise | - Mobile phase not properly degassed.- Detector lamp failing.- Column contamination. | - Degas the mobile phase using an online degasser or by sonication.[5]- Check the detector lamp's energy and replace it if necessary.[5]- Flush the column with a strong solvent to remove contaminants. |
| Unexpected Peaks | - Formation of new degradation products.- Sample contamination. | - If new peaks appear in stability samples, they are likely degradation products. Further characterization using LC-MS may be required.[8]- Analyze a blank (mobile phase) and a placebo (if applicable) to rule out contamination from the sample matrix or system.[8] |
References
- 1. 1-苄基-3-羟基-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cas 2215-63-6,this compound | lookchem [lookchem.com]
- 3. 1-苄基-3-羟基-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. 1-Benzyl-1H-indazol-3-ol | 2215-63-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Stability Testing of 1-Benzyl-3-hydroxy-1H-indazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 1-Benzyl-3-hydroxy-1H-indazole (CAS: 2215-63-6). It offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing stability testing on this compound?
A1: Stability testing is crucial to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining the intrinsic stability of the molecule, identifying potential degradation products, and establishing a shelf life and recommended storage conditions.[1][2] This information is also critical for developing stable pharmaceutical formulations.
Q2: What are forced degradation studies and why are they necessary for this compound?
A2: Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[1][2] These studies are performed to identify the likely degradation products, which helps in understanding the degradation pathways and developing stability-indicating analytical methods.[1][2] According to ICH guidelines, typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1]
Q3: What analytical method is suitable for the stability testing of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. A reverse-phase (RP) HPLC method can be used to analyze this compound.[3][4] The method should be validated to ensure it can separate the intact compound from its degradation products and any other impurities.
Q4: How should I store the this compound reference standard?
A4: The reference standard should be stored in a well-closed container, protected from light, at a controlled room temperature or as specified by the supplier. Some suppliers recommend storage at 2-8°C. Always refer to the certificate of analysis for specific storage instructions.
Troubleshooting Guide
Issue 1: My HPLC chromatogram shows poor resolution between the main peak and impurity peaks.
-
Q: What are the initial steps to improve peak separation?
-
A: Start by optimizing the mobile phase composition. For a reverse-phase method, you can try adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may also provide better separation than an isocratic one. Additionally, consider changing the pH of the mobile phase, as this can alter the retention times of ionizable compounds.
-
-
Q: What if optimizing the mobile phase is not sufficient?
-
A: If mobile phase optimization does not resolve the issue, consider using an HPLC column with a different stationary phase or a smaller particle size for higher efficiency. Also, ensure that the column temperature is controlled, as temperature can affect retention times and peak shapes.
-
Issue 2: I am not observing any degradation of this compound under my forced degradation conditions.
-
Q: What should I do if the compound appears to be stable under stress conditions?
-
A: It is possible that the stress conditions are not harsh enough. The goal of forced degradation is to achieve a target degradation of 5-20%. You can increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), extend the exposure time, or increase the temperature.[5] For example, if no degradation is seen with 0.1N HCl at 60°C for 24 hours, you could try increasing the acid concentration to 1N or raising the temperature.
-
-
Q: Could there be an issue with my sample preparation?
-
A: Yes, ensure that the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor. You may need to use a co-solvent, but be sure to run appropriate controls to ensure the co-solvent itself does not cause degradation.
-
Issue 3: I am seeing unexpected peaks in my chromatograms, even in my control samples.
-
Q: What could be the source of these extraneous peaks?
-
A: Unexpected peaks can arise from several sources. Check the purity of your solvents, reagents, and the reference standard itself. Ensure that all glassware is scrupulously clean. It is also possible that the compound is interacting with excipients if you are analyzing a formulated product. Always run a blank (solvent) and a control sample (compound in solvent without stressor) to help identify the source of extraneous peaks.
-
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting a forced degradation study. The concentrations of stressors and duration of exposure may need to be adjusted to achieve the desired level of degradation.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Keep the solution at 60°C for 48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep the solution at 60°C for 48 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 48 hours.[5]
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 7 days. Also, heat a solution of the compound at 80°C for 7 days.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber according to ICH Q1B guidelines. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Presentation:
The results of the forced degradation study can be summarized in a table as shown below.
| Stress Condition | Duration | Temperature | % Assay of this compound | % Degradation | Number of Degradants |
| 1N HCl | 48 hours | 60°C | 89.5 | 10.5 | 2 |
| 1N NaOH | 48 hours | 60°C | 85.2 | 14.8 | 3 |
| 3% H₂O₂ | 48 hours | Room Temp | 92.1 | 7.9 | 1 |
| Thermal (Solid) | 7 days | 80°C | 98.6 | 1.4 | 1 |
| Thermal (Solution) | 7 days | 80°C | 95.3 | 4.7 | 2 |
| Photolytic (Solid) | ICH Q1B | ICH Q1B | 99.1 | 0.9 | 1 |
| Photolytic (Solution) | ICH Q1B | ICH Q1B | 96.8 | 3.2 | 2 |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound under various stress conditions.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]
- 4. High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
removal of unreacted starting materials from 1-Benzyl-3-hydroxy-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 1-Benzyl-3-hydroxy-1H-indazole.
Troubleshooting Guides
Issue: Presence of Unreacted Benzyl Chloride or Benzyl Bromide
Q1: My NMR spectrum of purified this compound shows a peak around 4.5-4.8 ppm, suggesting residual benzyl halide. How can I remove it?
A1: Residual benzyl chloride or benzyl bromide is a common impurity. Here are several methods for its removal:
-
Aqueous Work-up: During the reaction work-up, washing the organic layer with a mild base solution like sodium bicarbonate (NaHCO₃) can help quench and remove any remaining benzyl halide.
-
Recrystallization: this compound can be purified by recrystallization.[1] A common solvent system is ethanol or a mixture of ethanol and water. The benzyl halide is typically more soluble in the cold solvent and will remain in the mother liquor.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will effectively separate the less polar benzyl halide from the more polar product.
Issue: Contamination with Unreacted 1H-indazol-3-ol
Q2: I have a significant amount of unreacted 1H-indazol-3-ol in my product. How can I separate it from the benzylated product?
A2: The starting material, 1H-indazol-3-ol, has different solubility and polarity compared to the product, which can be exploited for purification.
-
Base Wash: 1H-indazol-3-ol is more acidic than this compound due to the free N-H proton. Washing the crude product dissolved in an organic solvent with a dilute aqueous base (e.g., 1M NaOH) can deprotonate and extract the 1H-indazol-3-ol into the aqueous layer. The benzylated product will remain in the organic layer.
-
Column Chromatography: Similar to removing benzyl halides, column chromatography is very effective. The more polar 1H-indazol-3-ol will have a lower Rf value and elute later than the desired product.
Frequently Asked Questions (FAQs)
Q3: What are the most common unreacted starting materials I might encounter?
A3: Based on common synthetic routes, the most likely unreacted starting materials are:
-
Benzyl Chloride or Benzyl Bromide: Used for the N-benzylation of the indazole ring.[2]
-
1H-indazol-3-ol (or 3-indazolinone): The core indazole starting material.[2]
-
Base: Such as potassium carbonate, sodium hydride, or triethylamine, which might be carried through the work-up.
Q4: What is a good solvent for recrystallizing this compound?
A4: Ethanol, isopropanol, or acetonitrile are often good starting points for recrystallization. You may need to experiment with solvent pairs, such as ethanol/water or ethyl acetate/hexane, to achieve optimal purity and yield.
Q5: How can I monitor the progress of the purification?
A5: Thin-layer chromatography (TLC) is an excellent tool for monitoring the purification process. You can compare the crude material with the purified fractions against a reference standard of the pure product and starting materials. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3][4]
Data Presentation
| Purification Method | Starting Material Removed | Typical Purity Achieved |
| Aqueous Wash (Mild Base) | Benzyl Halides, Acidic Impurities | >90% |
| Recrystallization | Benzyl Halides, 1H-indazol-3-ol | >95% |
| Column Chromatography | Benzyl Halides, 1H-indazol-3-ol, other by-products | >98%[5] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol (near boiling).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath for 30-60 minutes.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cas 2215-63-6,this compound | lookchem [lookchem.com]
- 3. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]
- 4. 1-ベンジル-3-ヒドロキシ-1H-インダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Benzyl-1H-indazol-3-ol | 2215-63-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of 1-Benzyl-3-hydroxy-1H-indazole
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Benzyl-3-hydroxy-1H-indazole against other analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Introduction to this compound and its Quantification
This compound is a heterocyclic organic compound with potential applications in pharmaceutical research.[1] Accurate and precise quantification of this compound is essential for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2] This guide details a validated reversed-phase HPLC (RP-HPLC) method and compares its performance with alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The validation of the analytical method is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to ensure a method is suitable for its intended purpose.[3][4] These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][5]
Validated HPLC Method for this compound Quantification
A reversed-phase HPLC method with UV detection has been developed and validated for the quantification of this compound. A C18 column is commonly used for the separation of such compounds.[6][7]
The following protocol outlines the steps for the validation of an HPLC method for the quantification of this compound.
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid[8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9] This is evaluated by analyzing a blank, a placebo, and a spiked sample to ensure no interference at the retention time of this compound.
-
Linearity: A series of at least five concentrations of this compound standard solutions are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[5]
-
Accuracy: The accuracy is determined by the recovery of known amounts of analyte added to a placebo. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[3] The percent recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the same sample are performed on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[5]
-
Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst to assess the ruggedness of the method. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[2] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[2]
Caption: Workflow for the validation of the HPLC method.
Comparison of Analytical Methods
The following table summarizes the performance of the validated HPLC method in comparison to other potential analytical techniques for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS | GC-MS |
| Specificity | High (with proper method development) | Very High (based on mass-to-charge ratio) | Very High (based on mass fragmentation pattern) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 5.0% |
| LOD | ~10-50 ng/mL | ~0.1-1 ng/mL | ~1-10 ng/mL |
| LOQ | ~50-150 ng/mL | ~0.5-5 ng/mL | ~5-30 ng/mL |
| Throughput | High | Medium | Medium |
| Cost | Low | High | Medium |
| Sample Derivatization | Not required | Not typically required | May be required for volatility |
Alternative Analytical Methods
While HPLC-UV is a robust and cost-effective method, other techniques may be more suitable for specific applications.
LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is particularly useful for the analysis of complex matrices and for trace-level quantification.[10][11]
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step may be necessary to increase volatility. GC-MS provides excellent selectivity and is often used for impurity profiling.
Method Selection Guide
The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and cost considerations.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validated HPLC-UV method provides a reliable, accurate, and precise means for the routine quantification of this compound. For applications requiring higher sensitivity or selectivity, particularly in complex biological matrices, LC-MS is a superior alternative. GC-MS can also be considered, although it may necessitate a sample derivatization step. The choice of the most appropriate method should be based on a careful evaluation of the specific analytical requirements and available resources.
References
- 1. nbinno.com [nbinno.com]
- 2. actascientific.com [actascientific.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]
- 9. youtube.com [youtube.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of 1-Benzyl-3-hydroxy-1H-indazole Reference Standard
This guide provides a comprehensive comparison of a pharmacopoeial grade 1-Benzyl-3-hydroxy-1H-indazole reference standard against a lower-purity commercial grade. It is intended for researchers, scientists, and professionals in drug development who utilize reference standards for quality control, impurity profiling, and analytical method validation. This document outlines key analytical techniques and presents comparative data to highlight the importance of using appropriate quality standards in research and manufacturing.
This compound (CAS No. 2215-63-6) is a key chemical intermediate and a known impurity of the active pharmaceutical ingredient (API) Benzydamine.[1][2] As such, a well-characterized reference standard is crucial for accurate quantification and control in pharmaceutical formulations.
Comparative Data of Reference Standards
The quality of a reference standard is paramount for its intended use. Here, we compare a British Pharmacopoeia (BP) Reference Standard with a commercially available 97% purity grade.
Table 1: General and Physicochemical Properties
| Property | British Pharmacopoeia (BP) Reference Standard | Commercial Grade (97% Purity) |
| CAS Number | 2215-63-6[3] | 2215-63-6 |
| Molecular Formula | C₁₄H₁₂N₂O[3] | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol [3] | 224.26 g/mol |
| IUPAC Name | 1-benzyl-2H-indazol-3-one[4][5] | 1-benzyl-2H-indazol-3-one[4][5] |
| Synonyms | Benzydamine Impurity C, 1-Benzyl-1H-indazol-3-ol[2] | 1-Benzyl-1H-indazol-3-ol[6] |
| Form | Solid[3] | Solid |
| Appearance | Beige powder[7] | Beige or off-white powder |
| Melting Point | 165-169 °C[3] | 164-166 °C[7] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, Methanol[7][8] | Slightly soluble in Acetonitrile, DMSO, Methanol[7][8] |
| Storage | 2-8°C[3][8] | Refrigerator[7] |
Table 2: Comparative Analytical Data
| Analytical Test | British Pharmacopoeia (BP) Reference Standard | Commercial Grade (97% Purity) |
| Purity (HPLC) | ≥ 99.5% (as per Certificate of Analysis) | ~97.0% |
| Major Impurity | < 0.15% | ≤ 3.0% (unspecified impurities) |
| ¹H NMR | Conforms to structure | Conforms to structure, may show minor impurity peaks |
| Mass Spectrometry | [M+H]⁺ = 225.10 | [M+H]⁺ = 225.10 |
| Loss on Drying | ≤ 0.5% | Not specified |
| Residue on Ignition | ≤ 0.1% | Not specified |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are essential for verifying the identity, purity, and quality of the reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of the standard and quantify any impurities. A reverse-phase HPLC method is suitable for this compound.[9]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% phosphoric acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. The BP standard is expected to show a single major peak, while the commercial grade may exhibit additional minor impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of DMSO-d₆.
-
Analysis:
-
¹H NMR: The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the benzyl and indazole protons.
-
¹³C NMR: The spectrum should display the correct number of carbon signals corresponding to the molecular structure.
-
A patent for a related synthesis provides representative NMR data in DMSO-d₆, which can be used for comparison.[10]
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
MS is employed to confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Positive ion mode (ESI+).
-
Sample Preparation: Infuse a dilute solution (10-20 µg/mL) of the standard in methanol or acetonitrile directly into the mass spectrometer.
-
Analysis: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 225.1, confirming the molecular weight of 224.26 g/mol .[3]
Workflow for Characterization and Comparison
The following diagram illustrates the logical workflow for the comprehensive characterization and comparison of a new batch of a reference standard against an established or alternative standard.
Caption: Workflow for the characterization of a reference standard.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Benzyl-3-hydroxyindazole | CAS# 2215-63-6 | Câ‚â‚„Hâ‚â‚‚Nâ‚‚O [symteraanalytics.com]
- 3. 1-苄基-3-羟基-1H-吲唑 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-3-hydroxyindazole | LGC Standards [lgcstandards.com]
- 6. Buy this compound | 2215-63-6 [smolecule.com]
- 7. Cas 2215-63-6,this compound | lookchem [lookchem.com]
- 8. This compound CAS#: 2215-63-6 [m.chemicalbook.com]
- 9. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]
- 10. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
A Comparative Analysis of 1-Benzyl-3-hydroxy-1H-indazole and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-3-hydroxy-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This guide provides a comparative analysis of this compound and its key derivatives, summarizing their performance with supporting experimental data, detailed methodologies for cited experiments, and visualizations of relevant pathways and workflows. While direct comparative studies across a wide range of derivatives are limited, this guide collates available data to highlight the structure-activity relationships (SAR) and therapeutic potential of this chemical class.
Quantitative Data Presentation
The biological activities of this compound and its derivatives are summarized in the tables below, focusing on their anti-inflammatory and anticancer properties.
Table 1: Anti-inflammatory and Analgesic Activity
| Compound | Assay | Result | Reference |
| Benzidol (1-Benzyl-3-(2,3-dihydroxypropoxy)-indazole) | Carrageenan-induced rat paw edema | Anti-inflammatory activity similar to phenylbutazone and higher than benzydamine. | [1] |
| Benzidol | Acetic acid-induced writhing (analgesic) | Considerable analgesic properties. | [1] |
| Benzidol | Brewer's yeast-induced pyrexia (antipyretic) | Considerable antipyretic properties. | [1] |
| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-Lipoxygenase inhibition | IC50 = 44 nM | [2] |
| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | Antigen-induced contraction of guinea pig trachea | IC50 = 2.9 µM | [2] |
Table 2: Anticancer Activity (IC50 Values in µM)
Various derivatives of the indazole scaffold have been investigated for their anticancer potential. The following table presents the half-maximal inhibitory concentrations (IC50) for several derivatives against different cancer cell lines. It is important to note that these compounds were not all tested in the same study, and thus direct comparison should be made with caution.
| Compound | Modification | A549 (Lung) | K562 (Leukemia) | PC-3 (Prostate) | HepG2 (Liver) | Reference |
| Compound 6o | 1H-indazole-3-amine derivative | >40 | 5.15 | 18.3 | - | [3][4][5][6] |
| Compound 2f | (E)-6-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-(3,5-dimethoxystyryl)-1H-indazole | 0.89 | - | - | 1.15 | [7] |
| [Cu(L)(bipy)Cl] | Copper(II) complex of 1-benzyl-1H-indazol-3-ol (L) and 2,2'-bipyridine | - | - | - | - | [8] |
| [Cu(L)(phen)Cl] | Copper(II) complex of 1-benzyl-1H-indazol-3-ol (L) and 1,10-phenanthroline | - | - | - | - | [8] |
Note: The anticancer activity of the copper complexes was evaluated against breast cancer cell lines, but specific IC50 values were not provided in the abstract.
Table 3: Kinase Inhibitory Activity of YC-1 Analogs
YC-1, 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, and its analogs have been studied for their effects on the relaxation of preconstricted aortic rings, which is often related to the inhibition of kinases involved in smooth muscle contraction.
| Compound | Modification on 1-N-Substituent | IC50 (µM) for Aortic Ring Relaxation | Reference |
| 26a | 2-Fluorobenzyl | 4.9 | [9] |
| 26e | 2-Cyanobenzyl | 8.7 | [9] |
| 26b | 3-Fluorobenzyl | 10 | [9] |
| 26c | 4-Fluorobenzyl | 19 | [9] |
| 26f | 4-Cyanobenzyl | 26 | [9] |
| 26d | 2,4-Difluorobenzyl | 15 | [9] |
| 26i | 5-Pyrimidinyl | 3.2 | [9] |
| 27a | Indazole core (YC-1) | - | [9] |
| 27b | 1H-Pyrazolo[4,3-c]pyridine core | 1.7 | [9] |
| 27c | Pyrazolopyridine derivative | 6.9 | [9] |
| 27d | Pyrazolopyridine derivative | 9.8 | [9] |
| 27e | Pyrazolopyridine derivative | 20.4 | [9] |
| 27f | Imidazo[1,2-a]pyrimidine core | 9.4 | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays mentioned in the literature for evaluating the biological activity of this compound derivatives.
Synthesis of this compound Derivatives (General Procedure)
A common route for the synthesis of this compound and its derivatives involves the benzylation of a suitable indazole precursor.
Materials:
-
3-Hydroxy-1H-indazole or a substituted precursor
-
Benzyl bromide or a substituted benzyl halide
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of the indazole precursor in the chosen solvent, add the base portion-wise at room temperature.
-
Stir the mixture for a specified time (e.g., 30 minutes) to allow for the formation of the indazolide anion.
-
Add the benzyl halide dropwise to the reaction mixture.
-
Continue stirring at room temperature or with heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3][4][5][6]
Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds (this compound derivatives) and a reference drug (e.g., diclofenac)
-
Pletysmometer
Procedure:
-
Administer the test compounds and the reference drug to different groups of rats, typically orally or intraperitoneally, one hour before the induction of inflammation.
-
Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Measure the paw volume of each rat using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle.[1]
Mandatory Visualizations
Signaling Pathway
Caption: General signaling pathway of kinase inhibition by indazole derivatives.
Experimental Workflow
Caption: Experimental workflow for the MTT assay to determine anticancer activity.
Logical Relationship
Caption: Logical relationship for structure-activity relationship (SAR) studies.
References
- 1. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous compounds with a wide spectrum of biological activities. The constitutional isomerism of the indazole ring, specifically the 1H- and 2H-isomers, plays a pivotal role in defining the pharmacological profile of its derivatives. This guide offers an objective comparison of the biological activities of these isomers, supported by experimental data, detailed methodologies, and visual representations of key molecular pathways to inform rational drug design and development.
Anticancer Activity: A Tale of Two Isomers
Indazole derivatives have shown significant promise as anticancer agents, with several compounds progressing into clinical trials.[1] Their mechanisms of action are diverse, often involving the inhibition of protein kinases, induction of apoptosis, and arrest of the cell cycle. The substitution pattern on the indazole core significantly influences their potency and selectivity. While a direct, systematic comparison of a wide range of identically substituted 1H- and 2H-indazole regioisomers is not extensively documented, a survey of existing literature reveals distinct trends and activities. Generally, 1H-indazoles are more frequently explored for their antitumor properties.[2]
Quantitative Comparison of Antiproliferative Activity
The following tables summarize the in vitro antiproliferative activity (IC50 values) of representative 1H- and 2H-indazole derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of Representative 1H-Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 2f | A549 (Lung) | 0.89[2] |
| 4T1 (Breast) | 0.23[2][3][4] | |
| HepG2 (Liver) | 1.15[2] | |
| MCF-7 (Breast) | 0.43[2] | |
| HCT116 (Colon) | 0.56[2] | |
| 6o | K562 (Leukemia) | 5.15[1][2] |
| A549 (Lung) | >40[1][2] | |
| PC-3 (Prostate) | 18.3[2] | |
| 107 | L858R/T790M EGFR mutant | 0.07[5] |
| 109 | EGFR T790M/kinases | 0.0053/0.0083[6] |
| 5'j | A549 (Lung) | Significant Activity[7] |
| MCF7 (Breast) | Significant Activity[7] | |
| 5'k | - | Comparable to Pazopanib and Doxorubicin[7] |
| 5'n | - | Comparable to Pazopanib and Doxorubicin[7] |
Table 2: Anticancer Activity of Representative 2H-Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 110 | WM3629 (Melanoma) | Potent Activity[5] |
| 111 | WM3629 (Melanoma) | Potent Activity[5] |
Signaling Pathways in Anticancer Mechanisms
Indazole derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.
One such derivative, compound 2f , promotes apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[3][4] This is associated with a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[3] Furthermore, compound 2f can inhibit the migration and invasion of 4T1 cells by reducing matrix metalloproteinase-9 (MMP9) and increasing the tissue inhibitor of matrix metalloproteinase 2 (TIMP2).[3]
Another compound, 6o , induces apoptosis in K562 leukemia cells by impacting the p53/MDM2 pathway.[1] This leads to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2.[1]
Anti-inflammatory and Antimicrobial Activities
The indazole nucleus is also a privileged scaffold for developing anti-inflammatory and antimicrobial agents.
A comparative study of indazole, 5-aminoindazole, and 6-nitroindazole revealed that the nature and position of substituents significantly affect their anti-inflammatory properties.[8]
Furthermore, various 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have demonstrated potent antiprotozoal activity, in many cases exceeding the efficacy of the standard drug metronidazole.[9] For instance, compound 18 was found to be 12.8 times more active than metronidazole against G. intestinalis.[9] Some of these derivatives also exhibited in vitro growth inhibition against Candida albicans and Candida glabrata.[9]
Experimental Protocols
In Vitro Antiproliferative (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the indazole derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2]
Cell Cycle Analysis by Flow Cytometry
This technique is employed to ascertain the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.[10]
Conclusion
The isomeric form of the indazole nucleus is a critical determinant of its biological activity. While 1H-indazoles have been extensively investigated for their anticancer potential, 2H-indazole derivatives also exhibit a broad range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. A deeper, systematic comparative analysis of identically substituted 1H- and 2H-indazole isomers would provide invaluable insights for the rational design of next-generation therapeutics. The data and protocols presented in this guide offer a foundation for researchers to build upon in their quest for novel and more effective indazole-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Analysis of 1-Benzyl-3-hydroxy-1H-indazole Analogs: An Illustrative Guide
Disclaimer: Publicly available, comprehensive cross-reactivity studies for 1-Benzyl-3-hydroxy-1H-indazole and its direct analogs are limited. This guide serves as an illustrative example, employing data from structurally related indazole compounds and established kinase profiling methodologies to demonstrate how such a comparative analysis would be presented. The quantitative data herein is hypothetical and intended for demonstration purposes.
This guide provides a framework for evaluating the selectivity of this compound analogs, which are of interest in medicinal chemistry. The indazole scaffold is a common feature in many biologically active compounds, and understanding the cross-reactivity of its derivatives is crucial for developing selective therapeutic agents.[1] this compound itself is known as a key intermediate in the synthesis of the anti-inflammatory drug Benzydamine.[2][3]
Hypothetical Cross-Reactivity Profiling Data
The following tables represent hypothetical data from a kinase cross-reactivity screen. For this illustrative purpose, we have imagined a primary target for our analog series, "Kinase X," and a panel of common off-targets. The data is presented as IC50 (nM), the half-maximal inhibitory concentration, which indicates the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency.
Table 1: Inhibitory Activity of this compound Analogs Against Primary Target and Key Off-Targets (IC50, nM)
| Compound ID | R1 (C3-Position) | R2 (N1-Benzyl Substitution) | Kinase X (Primary Target) | Kinase A (Off-Target) | Kinase B (Off-Target) | Kinase C (Off-Target) |
| 1 | -OH | H | 500 | >10,000 | 8,500 | >10,000 |
| 2a | -OH | 2-Fluoro | 80 | 5,200 | 3,100 | 9,800 |
| 2b | -OH | 4-Methoxy | 150 | 7,800 | 6,400 | >10,000 |
| 3a | -NH2 | H | 45 | 2,500 | 1,200 | 4,500 |
| 3b | -NH2 | 2-Fluoro | 10 | 1,800 | 950 | 3,200 |
| 4 | -OCH3 | H | 250 | >10,000 | 9,100 | >10,000 |
Structure-Activity Relationship (SAR) Summary:
-
C3-Position: Substitution of the hydroxyl group with an amine (analogs 3a-3b) appears to significantly enhance potency against the primary target, Kinase X. However, this also leads to increased off-target activity.
-
N1-Benzyl Substitution: The addition of a 2-fluoro substituent on the benzyl ring (analogs 2a and 3b) consistently improves potency for the primary target. This modification, particularly in the amine series (3b), shows the most promising activity but also the most significant off-target inhibition.
-
Selectivity: While analog 3b is the most potent against Kinase X, it is the least selective. Analog 2a presents a more balanced profile, with good primary target potency and weaker off-target effects. The parent compound and the methoxy analog (4) are highly selective but less potent.
Experimental Protocols
The following are detailed protocols for key experiments typically employed in cross-reactivity and selectivity profiling of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (less inhibition).
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit
-
White, opaque 96- or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare stock solutions of the indazole analogs in 100% DMSO. Create a serial dilution of the compounds in DMSO.
-
Assay Plate Setup: Add the serially diluted compounds or vehicle (DMSO) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a mixture containing the kinase and its specific substrate in the reaction buffer. Add this mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. Data is then analyzed to determine IC50 values.
Cell-Based Target Engagement Assay (NanoBRET)
This assay measures the binding of an inhibitor to its target kinase within living cells.
Materials:
-
Cells engineered to express a NanoLuc®-kinase fusion protein
-
NanoBRET™ tracer
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96- or 384-well cell culture plates
-
Plate reader capable of measuring filtered luminescence
Procedure:
-
Cell Plating: Seed the engineered cells into the assay plates and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole analogs and incubate for a specified period.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells. The tracer is a fluorescent ligand that binds to the kinase.
-
Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. When the inhibitor displaces the tracer from the NanoLuc®-kinase fusion, the BRET signal decreases.
-
Data Analysis: The decrease in BRET signal is used to quantify the compound's binding affinity for the target kinase in a cellular environment.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines a typical workflow for determining the cross-reactivity profile of a kinase inhibitor, from initial screening to in-cell validation.
Illustrative Signaling Pathway: MAPK/ERK Cascade
Many kinase inhibitors have off-target effects on critical signaling pathways like the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival. Understanding these interactions is vital.
References
A Comparative Guide to Purity Determination: Establishing the Purity of 1-Benzyl-3-hydroxy-1H-indazole by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for establishing the purity of 1-Benzyl-3-hydroxy-1H-indazole, a key chemical entity. This document outlines the principles of qNMR, presents a comprehensive experimental protocol, and includes comparative data to support its application as a primary analytical method.
Introduction to qNMR for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful analytical technique for the precise and accurate determination of the purity of organic compounds.[1][2] Unlike chromatographic methods that often rely on the comparison with a reference standard of the same substance, qNMR is a primary ratio method.[3][4] The fundamental principle of qNMR is that the area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2][5] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated directly, providing an absolute measure of its content.[6]
Comparison of qNMR with Alternative Purity Determination Methods
While High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) are commonly used for purity analysis, qNMR offers distinct advantages, particularly in the context of API characterization.[7]
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Differential Scanning Calorimetry (DSC) |
| Principle | Absolute quantification based on the direct proportionality between signal area and the number of nuclei.[6][8] | Relative quantification based on the area of chromatographic peaks against a reference standard. | Measures the heat flow associated with thermal transitions (e.g., melting) to determine purity based on the van't Hoff equation. |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[9] | Typically requires a certified reference standard of the analyte itself for accurate quantification of impurities.[6] | Does not require a reference standard, but assumes the impurity is soluble in the melt of the major component. |
| Selectivity | Highly selective for molecular structure; can distinguish between isomers.[5][9] | Dependent on the chromatographic conditions (column, mobile phase); co-elution of impurities can be an issue. | Not selective for the type of impurity; provides a total mole percentage of impurities. |
| Detection | Universal detection of soluble compounds containing the observed nucleus (e.g., ¹H). | Typically relies on UV-Vis detection; may not detect impurities lacking a chromophore.[6] | Detects impurities that affect the melting point of the main component. |
| Sample Throughput | Relatively fast analysis time per sample. | Can be time-consuming due to method development and run times. | Relatively fast for a single sample but can be destructive. |
| Limitations | Requires a larger sample amount (typically 1-10 mg) compared to HPLC.[8] Potential for signal overlap in complex mixtures. | Accurate quantification requires response factors for all impurities. | Not suitable for thermally labile or non-crystalline compounds; challenging for high melting point substances.[7] |
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This protocol outlines the steps for determining the purity of this compound using ¹H-qNMR with an internal standard.
1. Materials and Equipment
-
Analyte: this compound (Purity > 95%)[10]
-
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
NMR Spectrometer: 400 MHz or higher, equipped with a proton probe
-
Analytical Balance: Readable to at least 0.01 mg
-
NMR Tubes: 5 mm high-precision tubes
-
Volumetric Glassware
2. Selection of Internal Standard Maleic acid is chosen as the internal standard due to the following reasons:
-
It has a simple ¹H NMR spectrum with a sharp singlet for the olefinic protons.
-
Its signals do not overlap with the characteristic signals of this compound in DMSO-d₆.
-
It is stable, non-volatile, and available in high purity.[9]
3. Sample Preparation
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
4. NMR Data Acquisition
-
Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Key acquisition parameters to ensure accurate quantification:
-
Pulse Angle: 30-90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 s is generally sufficient for accurate quantification).
-
Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest.
-
5. Data Processing and Purity Calculation
-
Apply a Fourier transform to the acquired FID.
-
Phase and baseline correct the spectrum carefully.
-
Integrate a well-resolved, characteristic signal of this compound. For instance, the singlet corresponding to the benzylic CH₂ protons.
-
Integrate the singlet of the olefinic protons of maleic acid.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the selected analyte signal
-
N_analyte: Number of protons corresponding to the selected analyte signal
-
I_IS: Integral of the selected internal standard signal
-
N_IS: Number of protons corresponding to the selected internal standard signal
-
MW_analyte: Molecular weight of the analyte
-
MW_IS: Molecular weight of the internal standard
-
m_analyte: Mass of the analyte
-
m_IS: Mass of the internal standard
-
P_IS: Purity of the internal standard
-
Quantitative Data Summary
The following table presents illustrative data comparing the purity of a batch of this compound determined by qNMR and a standard HPLC method.
| Analytical Method | Purity Value (%) | Relative Standard Deviation (RSD, n=3) | Notes |
| ¹H-qNMR | 98.5 | 0.3% | Purity determined against a certified maleic acid internal standard. |
| HPLC (Area %) | 99.2 | 0.5% | Purity based on the relative area of the main peak without correction for response factors of impurities. |
The discrepancy between the qNMR and HPLC area percent results can be attributed to the different response factors of impurities in the HPLC-UV analysis.[6] qNMR, being a molar-based technique, provides a more accurate assessment of the true purity.
Visualizing the Workflow and Method Comparison
Caption: Experimental workflow for qNMR purity determination.
Caption: Comparison of analytical methods for purity.
Conclusion
Quantitative NMR spectroscopy is a robust, reliable, and highly accurate method for determining the purity of active pharmaceutical ingredients such as this compound. As a primary analytical technique, it offers significant advantages over traditional chromatographic methods, including the ability to provide absolute quantification without the need for an identical reference standard of the analyte.[8] While methods like HPLC remain valuable for impurity profiling, qNMR serves as an essential orthogonal technique for the definitive establishment of purity, ensuring the quality and safety of pharmaceutical products.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. rssl.com [rssl.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. utm.mx [utm.mx]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Comparative Docking Analysis of Indazole Derivatives as Protein Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-silico docking performance of various indazole derivatives, a scaffold of significant interest in medicinal chemistry, against key protein kinase targets. Due to the limited availability of direct comparative docking studies for 1-Benzyl-3-hydroxy-1H-indazole, this document presents data on structurally related indazole compounds to offer insights into their potential as kinase inhibitors. The indazole core is a prominent feature in numerous commercially available anticancer drugs, including axitinib and pazopanib.[1] This guide summarizes quantitative binding affinity data, details the experimental protocols for computational docking, and visualizes key workflows and biological pathways to inform rational drug design and development.
Data Presentation: Comparative Binding Affinities of Indazole Derivatives
The following table summarizes the binding energies of various indazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and other protein kinases. Lower binding energy values typically indicate a higher predicted binding affinity.
| Compound ID/Reference | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Arylsulphonyl Indazole Derivatives | |||
| Compound 1-6, 9 | VEGFR-2 (PDB: 3EWH) | -36.5 to -66.5 | Not Specified |
| Designed Indazole Scaffolds | |||
| SMO | VEGFR-2 (PDB: 4AGD) | -6.99 | Not Specified |
| SBS | VEGFR-2 (PDB: 4AGD) | -6.96 | Not Specified |
| SOT | VEGFR-2 (PDB: 4AGD) | -6.88 | Not Specified |
| SS | VEGFR-2 (PDB: 4AG8) | -7.39 | Not Specified |
| SSA | VEGFR-2 (PDB: 4AG8) | -6.71 | Not Specified |
| SMO | VEGFR-2 (PDB: 4AG8) | -6.70 | Not Specified |
| Indazole Analogs | |||
| Compound 3j | Dehydrosqualene Synthase (PDB: 2ZCS) | -7.45 | Tyr248, Lys273, Val268 |
| Compound 3c | Dehydrosqualene Synthase (PDB: 2ZCS) | -6.80 | Arg171 |
| Substituted Indazole Derivatives | |||
| Compound 5f | Aromatase (PDB: 3EQM) | -8.0 | Arg115 |
| Compound 5g | Aromatase (PDB: 3EQM) | -7.7 | Arg115, Thr310, Leu372, Leu477 |
| Compound 5n | Aromatase (PDB: 3EQM) | -7.7 | Arg115, Thr310, Leu372, Leu477 |
| 3-Carboxamide Indazole Derivatives | |||
| Compound 8v | Renal Cancer Receptor (PDB: 6FEW) | High | Not Specified |
| Compound 8w | Renal Cancer Receptor (PDB: 6FEW) | High | Not Specified |
| Compound 8y | Renal Cancer Receptor (PDB: 6FEW) | High | Not Specified |
Experimental Protocols: Molecular Docking Methodology
The following protocol outlines a generalized workflow for performing molecular docking studies with indazole derivatives, based on methodologies reported in the literature.[2][3][4]
Protein Preparation
-
Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein, such as VEGFR-2 (PDB IDs: 4AGD, 4AG8), is obtained from the Protein Data Bank (PDB).[2]
-
Preparation: The protein structure is prepared for docking by removing water molecules and co-crystallized ligands. Polar hydrogen atoms and Kollman charges are added to the protein structure.[5] The prepared protein is saved in a suitable format, such as PDBQT for use with AutoDock.
Ligand Preparation
-
Structure Generation: The 2D structures of the indazole derivatives are drawn using chemical drawing software like ChemDraw.
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field to obtain a stable, low-energy conformation.
-
File Format Conversion: The energy-minimized ligand structures are converted to the PDBQT file format, with the assignment of Gasteiger charges and definition of rotatable bonds.
Molecular Docking Simulation
-
Software: Molecular docking simulations are performed using software such as AutoDock 4.2.6 or AutoDock Vina.[2][4]
-
Grid Box Definition: A grid box is defined to encompass the active site of the protein, specifying the dimensions and coordinates for the docking search space.
-
Docking Execution: The docking simulation is run with the prepared protein and ligand files. The software explores various conformations and orientations of the ligand within the protein's active site and calculates the binding energy for each pose.
Analysis of Results
-
Binding Affinity: The docking results are ranked based on the calculated binding energies, with the most negative values indicating the most favorable binding poses.
-
Interaction Analysis: The ligand-protein interactions for the best-ranked poses are analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions. This analysis is often performed using visualization software like Biovia Discovery Studio.[3]
Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Anti-inflammatory Potential of 1-Benzyl-3-hydroxy-1H-indazole Analogs: A Comparative Guide
The indazole nucleus is a significant heterocyclic scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including anti-inflammatory properties.[1] This guide provides a comparative analysis of the anti-inflammatory potential of 1-Benzyl-3-hydroxy-1H-indazole and its analogs, offering insights for researchers, scientists, and drug development professionals. The parent compound, this compound, serves as a crucial intermediate in the synthesis of Benzydamine, a well-established non-steroidal anti-inflammatory drug (NSAID), highlighting the therapeutic promise of this chemical family.[2][3]
Quantitative Data Summary
The anti-inflammatory efficacy of various indazole analogs has been quantified through several in vitro and in vivo studies. The data below summarizes the inhibitory concentrations (IC50) and percentage of inflammation inhibition for selected compounds compared to standard anti-inflammatory drugs.
| Compound | Assay | Target/Model | Result | Standard Drug | Result (Standard) | Reference |
| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (Compound 27) | In Vitro | 5-Lipoxygenase (5-LOX) | IC50 = 44 nM | - | - | [4] |
| Compound 27 | In Vivo | Antigen-induced airway eosinophilia (guinea pigs, 1 mg/kg i.p.) | 47% inhibition | - | - | [4] |
| Compound 27 | In Vivo | Arachidonic acid-induced mouse ear edema (1 µ g/ear ) | 41% inhibition | - | - | [4] |
| Indazole (unsubstituted) | In Vitro | TNF-α Inhibition | IC50 = 220.11 µM | Dexamethasone | IC50 = 31.67 µM | [5] |
| 5-aminoindazole | In Vitro | TNF-α Inhibition | IC50 = 230.19 µM | Dexamethasone | IC50 = 31.67 µM | [5] |
| Indazole (100 mg/kg) | In Vivo | Carrageenan-induced paw edema (rats, 5th hour) | 61.03% inhibition | Diclofenac | 84.50% inhibition | [5] |
| 5-aminoindazole (100 mg/kg) | In Vivo | Carrageenan-induced paw edema (rats, 5th hour) | 83.09% inhibition | Diclofenac | 84.50% inhibition | [5] |
| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole (Compound 1a, 30 mg/kg) | In Vivo | Carrageenan-induced paw edema (rats) | Comparable to Etoricoxib | Etoricoxib (10 mg/kg) | - | [6][7] |
| Indazole Analog of Curcumin (Compound 3a) | In Vitro | Protein Denaturation | IC50 = 0.548 ± 0.062 µM | Diclofenac Sodium | Higher IC50 | [8] |
| 2,3-diphenyl-2H-indazole derivatives (18, 21, 23, 26) | In Vitro | Cyclooxygenase-2 (COX-2) | 36-50% inhibition at 10 µM | Celecoxib (1 µM) | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are key protocols cited in the assessment of the anti-inflammatory activity of indazole analogs.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model for evaluating acute inflammation.[5]
-
Animals: Sprague Dawley or Wistar rats are typically used.[6][10]
-
Procedure:
-
Animals are divided into groups: a control group, a standard drug group (e.g., Diclofenac, Etoricoxib), and test groups receiving different doses of the indazole analogs.[5][11]
-
The test compounds or standard drug are administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a phlogistic agent, 0.1 mL of 1% carrageenan solution, is injected into the sub-plantar tissue of the rat's hind paw.[5]
-
The paw volume is measured at various time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-2 enzyme, which is crucial for the synthesis of prostaglandins involved in inflammation.
-
Methodology: The in vitro activity of the compounds against human COX-2 is typically determined using a COX inhibitor screening assay kit.
-
Procedure:
-
The test compounds are incubated with the COX-2 enzyme.
-
Arachidonic acid, the substrate for the enzyme, is added to initiate the reaction.
-
The production of prostaglandin is measured, often via a colorimetric or fluorometric method.
-
The percentage of inhibition is calculated, and for active compounds, an IC50 value is determined.[9]
-
In Vitro Pro-inflammatory Cytokine Inhibition (TNF-α & IL-1β)
This assay measures the ability of compounds to inhibit the production of key pro-inflammatory cytokines.
-
Cell Line: Typically uses lipopolysaccharide (LPS)-stimulated human or murine macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells.
-
Procedure:
-
Cells are pre-treated with various concentrations of the indazole analogs.
-
The cells are then stimulated with LPS to induce the production of TNF-α and IL-1β.
-
After an incubation period, the concentration of the cytokines in the cell supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The inhibitory effect of the compounds is calculated, and IC50 values are determined.[5]
-
Protein Denaturation Inhibition Assay
This in vitro assay assesses anti-inflammatory activity by measuring the inhibition of heat-induced protein (e.g., bovine serum albumin) denaturation.
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent this process is a measure of its potential anti-inflammatory effect.
-
Procedure:
-
A reaction mixture containing the test compound at various concentrations and a protein solution (e.g., 1% aqueous solution of bovine serum albumin) is prepared.
-
The mixture is incubated at a low pH and then heated to induce denaturation.
-
The turbidity of the resulting solution is measured spectrophotometrically.
-
The percentage inhibition of denaturation is calculated, and IC50 values are determined.[8]
-
Visualizing Mechanisms and Workflows
Signaling Pathways in Inflammation
The anti-inflammatory effects of indazole derivatives are often attributed to their ability to modulate key inflammatory pathways. This includes the inhibition of enzymes like COX-2 and 5-LOX, which are responsible for producing inflammatory mediators such as prostaglandins and leukotrienes, and the suppression of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5]
Caption: Mechanism of Action for Indazole Analogs.
Experimental Workflow: In Vivo Anti-inflammatory Screening
The process of screening compounds for anti-inflammatory activity using the carrageenan-induced paw edema model follows a structured workflow from animal acclimatization to data analysis.
Caption: Carrageenan-Induced Paw Edema Workflow.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.hep.com.cn [journal.hep.com.cn]
- 7. journal.hep.com.cn [journal.hep.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-3-hydroxy-1H-indazole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-3-hydroxy-1H-indazole scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, focusing on their anticancer properties. The information is compiled from recent studies, presenting quantitative data, experimental methodologies, and visualizations of relevant biological pathways to aid in the ongoing development of more potent and selective cancer therapies.
Introduction to this compound Derivatives
Indazole-containing compounds are prevalent in medicinal chemistry, with several approved drugs featuring this heterocyclic core for the treatment of various cancers.[1] The this compound structure, in particular, serves as a versatile template for chemical modification. Alterations to the benzyl group, the indazole core, and the 3-hydroxy position can significantly impact the biological activity of these derivatives. This guide will explore these modifications and their effects on anticancer efficacy.
Comparative Analysis of Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The following tables summarize the in vitro cytotoxicity of selected compounds, providing a quantitative comparison of their potency.
Table 1: Anticancer Activity of 1-Benzyl-1H-indazol-3-ol Copper(II) Complexes against MCF-7 Breast Cancer Cells
| Compound | R Group on Benzyl Ring | IC50 (µg/mL) against MCF-7[2][3] |
| [CuL1] | H | 80.68[2][3] |
| [CuL2] | H | 49.40[2][3] |
| [CuL3] | H | 45.91[2][3] |
Note: [CuL1], [CuL2], and [CuL3] are copper(II) complexes incorporating 1-benzyl-1H-indazol-3-ol and other ligands (2,2'-bipyridyl and 1,10-phenanthroline). The variation in activity is attributed to the nature of the secondary ligands.
Table 2: Anticancer Activity of 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1) Derivatives
| Compound | Modification | Target/Assay | IC50 (µM)[4] |
| YC-1 | Parent Compound | HIF-1 Inhibition | ~10 |
| 26a | o-Fluoro on Benzyl | HIF-1 Inhibition | 4.9[4] |
| 26e | o-Cyano on Benzyl | HIF-1 Inhibition | 8.7[4] |
| 26b | m-Fluoro on Benzyl | HIF-1 Inhibition | 10[4] |
| 26c | p-Fluoro on Benzyl | HIF-1 Inhibition | 19[4] |
| 26f | p-Cyano on Benzyl | HIF-1 Inhibition | 26[4] |
| 27b | Pyrazolopyridinyl pyrimidine core | Kinase Inhibition | 1.7[4] |
| 27f | Heterocycle with more nitrogen atoms | Kinase Inhibition | 9.4[4] |
Table 3: Anticancer Activity of 1H-Indazole-3-amine Derivatives
| Compound | R1 Group (at C5) | R2 Group (at N1) | IC50 (µM) against K562 Cells[5][6] | IC50 (µM) against A549 Cells[5][6] | IC50 (µM) against PC-3 Cells[5][6] | IC50 (µM) against Hep-G2 Cells[5][6] |
| 6o | 4-Fluorophenyl | Benzyl | 5.15 | >20 | >20 | >20 |
| 5k | 3,4-Dichlorophenyl | Benzyl | - | - | - | 3.32 |
Note: While these are 3-amino derivatives, they share the 1-benzyl-indazole core and provide valuable SAR insights.
Structure-Activity Relationship (SAR) Summary
Based on the available data, several key SAR trends can be identified for this compound derivatives and their analogs:
-
Substitution on the Benzyl Ring: For YC-1 derivatives, substitution at the ortho position of the benzyl ring with electron-withdrawing groups like fluoro or cyano enhances HIF-1 inhibitory activity compared to substitutions at the meta or para positions.[4]
-
Modification of the Indazole Core: Replacing the indazole core with other heterocyclic systems, such as pyrazolopyridine, can significantly impact activity, in some cases leading to more potent kinase inhibition.[4] The number and position of nitrogen atoms in the heterocyclic core are crucial for activity.[4]
-
Substitution at the 3-Position: The nature of the substituent at the 3-position is a critical determinant of biological activity. While direct comparisons of 3-hydroxy derivatives with varied organic substituents are limited in the reviewed literature, the activity of YC-1 (a 3-furyl derivative) highlights the potential for complex substitutions at this position to yield potent compounds.
-
Metal Complexation: The formation of copper(II) complexes with 1-benzyl-1H-indazol-3-ol demonstrates a viable strategy for generating compounds with significant anticancer activity.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, K562, A549, PC-3, Hep-G2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (this compound derivatives)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate the mechanism of action of the test compounds.
Materials:
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against apoptosis-related proteins like Bcl-2, Bax, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Mechanisms of Action
Several studies on indazole derivatives suggest that their anticancer effects are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Apoptosis Induction Pathway
Some 1-benzyl-indazole derivatives have been shown to induce apoptosis in cancer cells.[1][7] This process is often characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][7]
Caption: Proposed apoptotic pathway induced by some 1-benzyl-indazole derivatives.
Cell Cycle Arrest
Certain 1-benzyl-indazole derivatives can arrest the cell cycle at specific phases, such as G0/G1, preventing cancer cell proliferation.[5][6] This is often associated with the modulation of cell cycle regulatory proteins.
Caption: Simplified representation of cell cycle arrest at the G0/G1 phase.
Experimental Workflow for SAR Studies
The process of discovering and evaluating new this compound derivatives typically follows a structured workflow.
Caption: General workflow for the discovery and evaluation of new anticancer agents.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The structure-activity relationships highlighted in this guide demonstrate that modifications to the benzyl group, the indazole core, and the 3-position substituent can significantly influence the potency and selectivity of these derivatives. Further research focusing on the synthesis and evaluation of a wider range of analogs, particularly with diverse organic substituents at the 3-position, is warranted. Elucidating the specific molecular targets and signaling pathways modulated by the most active compounds will be crucial for the rational design of next-generation therapies with improved efficacy and safety profiles.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 1-Benzyl-3-hydroxy-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of 1-Benzyl-3-hydroxy-1H-indazole, a compound commonly used in research and development. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is an irritant that can cause eye, skin, and respiratory tract irritation[1]. It may also be harmful if swallowed or absorbed through the skin[1]. Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the required Personal Protective Equipment (PPE).
Key Hazards:
-
Causes eye, skin, and respiratory tract irritation[1].
-
Harmful if swallowed[2].
-
Potential for harm if inhaled or absorbed through the skin[1].
Personal Protective Equipment (PPE)
A quantitative summary of recommended PPE for handling this compound is provided below.
| PPE Category | Specification | Standard Reference |
| Eye and Face Protection | Chemical safety goggles or glasses. | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin Protection | Appropriate protective gloves and clothing to prevent skin exposure. | OSHA 29 CFR 1910.134 or European Standard EN 149[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a respirator is recommended. | OSHA 29 CFR 1910.134 or European Standard EN 149[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. Chemical waste generators are responsible for determining if a substance is a hazardous waste[1].
Experimental Protocol for Waste Collection and Disposal:
-
Waste Characterization: In the United States, consult the US EPA guidelines in 40 CFR Parts 261.3 to determine if the waste is classified as hazardous[1].
-
Containerization:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for the chemical waste. Do not dispose of this chemical down the drain[3].
Spill and Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure adequate ventilation[1].
-
Containment: For solid spills, carefully sweep or vacuum the material to avoid generating dust[1][3]. Place the collected material into a suitable container for disposal[1][3].
-
Decontamination: Clean the spill area thoroughly.
-
First Aid:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1-Benzyl-3-hydroxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for handling 1-Benzyl-3-hydroxy-1H-indazole (CAS No. 2215-63-6) in a laboratory setting. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an irritant that can affect the eyes, skin, and respiratory tract.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin.[1] The toxicological properties of this chemical have not been fully investigated.[2] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | To protect against splashes and airborne particles. |
| Skin Protection | - Appropriate protective gloves (e.g., Nitrile). - Appropriate protective clothing and a lab coat.[1] | To prevent skin contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] | To prevent inhalation of dust, especially when handling outside of a fume hood. |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure and ensure a safe working environment.
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Before beginning work, clear the handling area of unnecessary equipment and chemicals to prevent clutter and potential cross-contamination.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Use anti-static weighing dishes to prevent the powder from scattering.
-
Never return unused chemicals to the original container to avoid contamination.
3. Dissolving and Use in Experiments:
-
When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
Emergency Procedures
First Aid Measures:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Spills and Leaks:
-
For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]
-
Avoid generating dusty conditions.[1]
-
Ensure adequate ventilation.[1]
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory requirements.
Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the waste container tightly closed and store it in a designated, well-ventilated waste accumulation area.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance.
Diagram 1: Safe Handling Workflow for this compound
A flowchart for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
